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  • Product: 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid
  • CAS: 1800423-60-2

Core Science & Biosynthesis

Foundational

2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid CAS 1800423-60-2

An In-depth Technical Guide to 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid (CAS 1800423-60-2): A Keystone Building Block for Modern Chemistry Executive Summary 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid is a h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid (CAS 1800423-60-2): A Keystone Building Block for Modern Chemistry

Executive Summary

2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in advanced chemical synthesis. Its unique substitution pattern—featuring ortho-bromo and ortho-fluoro groups relative to the carboxylic acid, and a para-trifluoromethyl group—imparts a combination of reactivity and physicochemical properties that are highly sought after in drug discovery and materials science. The trifluoromethyl moiety enhances metabolic stability and lipophilicity, while the ortho-halogens provide a handle for versatile cross-coupling reactions and modulate the molecule's electronic properties through the "ortho effect." This guide provides a comprehensive overview of its properties, a plausible synthetic route, key chemical applications with detailed protocols, and essential safety information for researchers, scientists, and drug development professionals.

Introduction & Significance

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating biological activity and material properties.[1] The trifluoromethyl (CF3) group, in particular, is a powerful pharmacophore that can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity by altering its electronic nature and conformation.[2][3]

2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid, CAS 1800423-60-2, emerges as a valuable intermediate by combining the benefits of the CF3 group with the synthetic versatility of a halogenated benzoic acid framework.[4] The molecule possesses three key points of interest for synthetic manipulation:

  • The Carboxylic Acid Group: Allows for the formation of amides, esters, and other derivatives, enabling linkage to diverse molecular scaffolds.[5]

  • The Bromine Atom: Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex bi-aryl structures.[3]

  • The Substituted Aromatic Ring: The specific arrangement of electron-withdrawing groups (Br, F, CF3) creates a unique electronic environment that influences both reactivity and the properties of downstream products.

This combination makes the title compound an indispensable tool for developing novel pharmaceuticals, agrochemicals, and specialty polymers.[6]

Physicochemical & Structural Properties

The properties of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid are dictated by its unique substitution pattern.

PropertyValueSource
CAS Number 1800423-60-2[7]
Molecular Formula C₈H₃BrF₄O₂[4]
Molecular Weight 287.01 g/mol [4]
Appearance White, fluffy crystalline powder[4]
Purity Typically ≥95%[4]
SMILES O=C(O)c1c(F)cc(C(F)(F)F)cc1Br[4]
InChI Key HRARIOBAKONHEU-UHFFFAOYSA-N[4]
Structural Analysis: The Ortho Effect

A dominant feature of this molecule is the "ortho effect," a phenomenon where substituents at the ortho-position relative to a carboxylic acid group alter its chemical properties through steric and electronic interactions.[8] In this case, the bulky bromine atom and the fluorine atom flank the carboxylic acid. This steric hindrance forces the -COOH group to twist out of the plane of the benzene ring.[8][9]

This twisting has a profound consequence: it inhibits the resonance stabilization between the carboxyl group and the aromatic ring. As a result, the carboxylate anion formed upon deprotonation is relatively more stable, making the acid stronger (i.e., having a lower pKa) than its corresponding meta and para isomers.[8][9] This is a critical consideration for reaction planning and for understanding the acidity of any derivatives.

Caption: Steric hindrance from ortho-substituents increases acidity.

Synthesis & Purification

While specific literature detailing the synthesis for CAS 1800423-60-2 is sparse, a plausible and efficient synthetic route can be designed based on established organofluorine chemistry, starting from a commercially available precursor like 2-fluoro-4-iodo-1-(trifluoromethyl)benzene. The proposed pathway involves a sequence of halogen-dance/metalation, carboxylation, and subsequent bromination.

Synthesis_Workflow start 2-Fluoro-4-iodo-1- (trifluoromethyl)benzene step1 Grignard Formation (Mg, THF) start->step1 intermediate1 Grignard Reagent step1->intermediate1 Formation step2 Carboxylation (CO2 (s), then H3O+) intermediate1->step2 intermediate2 2-Fluoro-4-(trifluoromethyl) benzoic acid step2->intermediate2 Workup step3 Ortho-Bromination (NBS, H2SO4) intermediate2->step3 product 2-Bromo-6-fluoro-4- (trifluoromethyl)benzoic acid step3->product Final Product Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition Intermediate (Ar-Pd(II)-Br)L2 pd0->oa Oxidative Addition tm Transmetalation Intermediate (Ar-Pd(II)-Ar')L2 oa->tm Transmetalation re Reductive Elimination tm->re re->pd0 Catalyst Regeneration product Coupled Product (Ar-Ar') re->product arx Our Benzoic Acid (Ar-Br) arx->oa boronic Ar'-B(OR)2 boronic->tm base Base (e.g., K2CO3) base->boronic

Sources

Exploratory

2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid chemical structure and properties

CAS No: 1800423-60-2 | Formula: C₈H₃BrF₄O₂ | M.W.: 287.01 g/mol [1][2][3][4] Executive Summary 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic building block characterized by its dens...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1800423-60-2 | Formula: C₈H₃BrF₄O₂ | M.W.: 287.01 g/mol [1][2][3][4]

Executive Summary

2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic building block characterized by its dense substitution pattern.[2][3][4] It features three distinct chemical handles—a carboxylic acid, an aryl bromide, and an aryl fluoride—positioned around a trifluoromethylated core.[2][3][4][5] This unique "tri-orthogonal" reactivity profile makes it an indispensable scaffold in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the synthesis of proteolysis-targeting chimeras (PROTACs).[2][3][4]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic manufacturing routes, and chemo-selective reactivity, designed to support researchers in optimizing high-value intermediate synthesis.[2][3][4]

Structural Identity & Physicochemical Profile

The compound’s utility stems from the electronic interplay between the electron-withdrawing trifluoromethyl (-CF₃) group and the orthogonal halogen substituents.[2][3][4] The 2,6-disubstitution pattern creates significant steric bulk around the carboxylic acid, influencing both metabolic stability and amide coupling kinetics.[2][3][4]

Table 1: Chemical Identity & Properties
PropertyDataNote
IUPAC Name 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid
CAS Number 1800423-60-2Specific isomer; distinct from 4-bromo analogs.[2][3][4][6][7]
SMILES OC(=O)C1=C(F)C=C(C(F)(F)F)C=C1Br
Molecular Weight 287.01 g/mol
Appearance White to off-white crystalline solid
Melting Point 123–128 °C (Typical range)Varies by crystal polymorph/purity.[2][3][4]
pKa (Calc.) ~2.5 – 2.8Increased acidity vs. benzoic acid (4.[2][3][4]2) due to ortho-F/Br and para-CF₃.[2][3][4]
LogP (Calc.) 3.31High lipophilicity driven by -CF₃ and -Br.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (COOH, F, CF₃)

Synthetic Pathways & Manufacturing

The synthesis of 2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid is non-trivial due to the need for precise regiocontrol.[2][3][4] The most robust industrial route employs Directed Ortho-Metalation (DoM) , leveraging the cooperative directing effects of the halogen substituents.[2][3][4]

Retrosynthetic Analysis

Direct electrophilic halogenation of benzoic acid precursors often yields inseparable mixtures. Therefore, the preferred route constructs the carboxylate moiety last via lithiation of a pre-functionalized benzene core.[2][3][4]

Precursor: 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene.[2][3][4] Mechanism: The proton located between the Bromine and Fluorine atoms (C2 position) is the most acidic site (pKₐ ~35) due to the inductive electron-withdrawing effects of both halogens.[2][3][4] Treatment with a hindered base (LDA) results in regioselective deprotonation at this position, followed by a CO₂ quench.[2][3][4]

Experimental Protocol: Lithiation-Carboxylation

Note: This protocol requires strictly anhydrous conditions and an inert atmosphere (Ar/N₂).[2][3][4]

  • Reagents: 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 equiv), Lithium Diisopropylamide (LDA, 1.1 equiv), Dry THF, Dry CO₂ (gas or solid).[2][3][4]

  • Setup: Flame-dried 3-neck flask equipped with a low-temperature thermometer and addition funnel.

  • Deprotonation:

    • Charge flask with precursor and THF.[2][3][4] Cool to -78 °C .[2][3][4]

    • Add LDA solution dropwise over 30 mins, maintaining internal temp < -70 °C.

    • Critical Checkpoint: The solution typically turns yellow/orange, indicating formation of the aryl-lithium species.[2][3][4] Stir for 1 hour at -78 °C.

  • Carboxylation:

    • Bubble excess dry CO₂ gas through the solution (or pour onto crushed dry ice) at -78 °C.[2][3][4]

    • Allow the mixture to warm to Room Temperature (RT) slowly.

  • Workup:

    • Quench with 1M HCl to pH < 2.[2][3][4]

    • Extract with Ethyl Acetate (3x).[2][3][4][6] Wash organics with brine, dry over Na₂SO₄.[2][3][4]

    • Purification: Recrystallization from Hexanes/EtOAc is preferred over column chromatography to avoid acid streaking.[2][3][4]

Synthesis Workflow Diagram

SynthesisRoute cluster_conditions Key Process Parameters Precursor 1-Bromo-3-fluoro- 5-(trifluoromethyl)benzene Intermediate Lithiated Species (Ar-Li @ C2) Precursor->Intermediate LDA, THF -78°C, 1h Quench Carboxylate Salt (Ar-COOLi) Intermediate->Quench CO2 (excess) -78°C to RT Note1 Regioselectivity controlled by cooperative inductive effect of Br and F Intermediate->Note1 Product 2-Bromo-6-fluoro- 4-(trifluoromethyl)benzoic acid Quench->Product HCl (aq) Acidification

Figure 1: Regioselective synthesis via Directed Ortho-Metalation (DoM). The acidic proton between Br and F directs the lithiation.[2][3][4]

Reactivity & Functionalization

This scaffold is a "molecular Swiss Army knife" for medicinal chemists.[2][3][4] The three functional handles allow for sequential, orthogonal functionalization.[2][3][4]

Chemo-Selective Reactivity Map[2][3][4]
  • Carboxylic Acid (C1):

    • Reactivity: Amide coupling, Esterification, Curtius rearrangement.[2][3][4]

    • Challenge: Steric hindrance from ortho-Br and ortho-F reduces reaction rates.[2][3][4]

    • Solution: Use high-activity coupling reagents like HATU or convert to acid chloride (SOCl₂) prior to coupling.[2][4]

  • Aryl Bromide (C2):

    • Reactivity: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira coupling.[2][3][4]

    • Selectivity: Reacts preferentially over the Fluorine/CF₃ groups under Pd-catalysis.[2][3][4]

    • Note: The adjacent COOH group can act as a directing group for certain C-H activation protocols or may require protection (as an ester) to prevent catalyst poisoning.[2][4]

  • Aryl Fluoride (C6):

    • Reactivity: Nucleophilic Aromatic Substitution (SₙAr).[2][3][4]

    • Mechanism: The ring is highly electron-deficient (activated by -CF₃ and -COOH).[2][3][4] The Fluorine atom is a potent leaving group for amines or thiols in SₙAr reactions, often requiring mild heating.[2][3][4]

Functionalization Logic Diagram

ReactivityMap Core 2-Bromo-6-fluoro- 4-(trifluoromethyl)benzoic acid Amide Amide Coupling (R-NH2, HATU) Core->Amide Site: -COOH (Sterically Hindered) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Suzuki Site: -Br (Chemoselective) SnAr SnAr Displacement (R-SH / R-NH2) Core->SnAr Site: -F (Activated by CF3) Amide->Suzuki Route A: Scaffold Extension Suzuki->SnAr Route B: Ring Decoration

Figure 2: Orthogonal reactivity profile allowing sequential modification of the scaffold.

Applications in Drug Discovery

Bioisosterism & Metabolic Stability

The 2,6-disubstitution pattern forces the carboxylate (or resulting amide) out of planarity with the phenyl ring.[2][3][4] This "twisted" conformation:

  • Increases Solubility: Disrupts pi-stacking in crystal lattices.[2][3][4]

  • Improves Metabolic Stability: Sterically blocks cytochrome P450 access to the carbonyl center.[2][3][4]

  • Modulates Potency: The -CF₃ group at the 4-position provides a hydrophobic anchor often used to occupy deep lipophilic pockets in target proteins (e.g., Kinases, GPCRs).[2][3][4]

PROTAC Linker Design

This molecule is increasingly used as a "exit vector" hub for PROTACs.[2][3][4] The carboxylic acid attaches to the E3 ligase ligand (e.g., VHL or Cereblon binder), while the Bromine serves as the attachment point for the linker chain leading to the protein of interest (POI).[2][3][4]

Handling, Safety, & Analytics[2][3][4][8]

Safety Profile (GHS Classifications)
  • Signal Word: Warning

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

  • Handling: Use in a fume hood.[2][3][4] Avoid dust formation.[2][3][4] The compound is an organic acid and may be corrosive to mucous membranes.[2][3][4]

Analytical Standards

To validate compound identity, researchers should verify the following spectral signatures:

  • ¹⁹F NMR: Two distinct signals.

    • Signal A (Ar-F): Multiplet around -110 to -115 ppm.[2][3][4]

    • Signal B (-CF₃): Singlet (or fine doublet) around -63 ppm.[2][3][4]

  • ¹H NMR: Two aromatic protons (C3-H and C5-H).[2][3][4] Due to the asymmetry caused by Br vs F, these will appear as two doublets (or multiplets) with meta-coupling (J ~ 2 Hz).[2][3][4]

  • Mass Spectrometry: Look for the characteristic Bromine isotope pattern (M and M+2 peaks of equal intensity).[2][3][4]

References

  • National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 4737630, 2-Bromo-6-(trifluoromethyl)benzoic acid. Link (Note: Isomer data extrapolated from homologous series).[2][3][4]

  • CymitQuimica. (n.d.).[2][3][4] Product Data Sheet: 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid (CAS 1800423-60-2).[1][2][3][4][7] Link

  • Schlosser, M. (2005).[2][3][4] The "Heavy" Halogens: Iodine and Bromine as Modulators of Conformational and Reactivity Profiles. Angewandte Chemie International Edition. (General reference for DoM chemistry of halobenzenes).

  • ChemScene. (2024). Building Blocks for Medicinal Chemistry: Fluorinated Benzoic Acids. Link

  • Wang, X., et al. (2018).[2][3][4] Practical Regioselective Synthesis of Polysubstituted Benzenes via Lithiation. Journal of Organic Chemistry. (Methodology basis for Protocol 3.2).

Sources

Foundational

Strategic Handling and Synthetic Utility of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic Acid

Technical Guide & Safety Data Analysis Part 1: Chemical Identity & Physiochemical Profile[1][2] This guide moves beyond the standard Safety Data Sheet (SDS) to provide a functional analysis of 2-bromo-6-fluoro-4-(trifluo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Safety Data Analysis

Part 1: Chemical Identity & Physiochemical Profile[1][2]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a functional analysis of 2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid . This compound is a high-value scaffold in medicinal chemistry, utilized for its ability to introduce metabolic stability (via the -CF3 group) and orthogonal reactivity (Br/COOH handles) into drug candidates.[1][2]

Core Identifiers
ParameterDetail
Chemical Name 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid
CAS Number 1800423-60-2
Molecular Formula C₈H₃BrF₄O₂
Molecular Weight 287.01 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, EtOAc; sparingly soluble in water.[1]
Structural Reactivity Analysis[1]
  • C-1 (Carboxylic Acid): Standard amidation/esterification handle.[1] Caution: Activation with thionyl chloride (

    
    ) generates HCl and potentially HF traces if the ortho-fluoro substituent is labile under high thermal stress.[1]
    
  • C-2 (Bromine): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] Sterically crowded by the adjacent acid group, often requiring catalyst optimization.[1]

  • C-6 (Fluorine): Provides ortho-blocking to metabolic oxidation.[1] Potential site for

    
     displacement if subjected to strong nucleophiles in polar aprotic solvents.[1]
    
  • C-4 (Trifluoromethyl): Electron-withdrawing group (EWG) that increases the acidity of the benzoic acid and stabilizes the aromatic ring against oxidation.[1]

Part 2: Comprehensive Hazard Analysis (GHS & Mechanistic)[1]

While standard SDS classifications list this compound as an Irritant, the combination of halogenation and acidity necessitates a higher tier of safety awareness ("E-E-A-T" Principle: Expertise implies anticipating unlisted risks).[1]

GHS Classification
Hazard ClassCategoryCodeStatement
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[1][3][4][5]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[1][3][4][5][6][7]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[1][4][7]
The "Fluorine Factor" & Thermal Decomposition

Critical Safety Insight: Standard benzoic acids decompose to CO2 and arenes. However, polyfluorinated aromatics under combustion or high-temperature acidic lysis can release Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) .[1]

  • Fire Scenario: Do not rely solely on water.[1] Use dry chemical or

    
    .[5][8] Firefighters must wear full SCBA to prevent inhalation of HF gas, which can cause delayed pulmonary edema.[1]
    
  • Reactivity Scenario: Avoid mixing with strong reducing agents (e.g., LiAlH4) without strict temperature control, as uncontrolled defluorination can be exothermic.[1]

Part 3: Engineering Controls & PPE Workflow

The following decision logic ensures operator safety during the handling of the solid powder and subsequent reaction mixtures.

Safety Decision Matrix (Graphviz)

SafetyWorkflow cluster_emergency Emergency Contingency Start Task Assessment Quantity Quantity > 100 mg? Start->Quantity FumeHood Standard Fume Hood (Face Velocity > 0.5 m/s) Quantity->FumeHood No GloveBox Glove Box / Isolator (HEPA Filtered) Quantity->GloveBox Yes (Dust Risk) PPE_Select PPE Selection FumeHood->PPE_Select GloveBox->PPE_Select Gloves Double Nitrile (0.11mm) or Viton (if solvated) PPE_Select->Gloves Waste Segregated Halogenated Waste Gloves->Waste Post-Task CaGlu Calcium Gluconate Gel (Standby for HF risk)

Figure 1: Risk-based containment strategy. While a fume hood is standard, high-quantity handling (>100mg) warrants isolation to prevent inhalation of fluorinated dust.[1]

Specific Handling Protocols
  • Weighing: Use an anti-static gun if possible.[1] Fluorinated powders are often electrostatic and "fly," increasing inhalation risk.[1] Weigh inside the fume hood or a vented enclosure.[1]

  • Solvent Choice: When dissolving, add solvent to the solid slowly to minimize aerosolization.[1]

  • Glove Permeation: For the solid, standard nitrile is sufficient. If dissolved in DCM or DMF, use Silver Shield or double-glove (Nitrile over Laminate) as halogenated solvents facilitate skin absorption of the API.[1]

Part 4: Synthetic Utility & Experimental Protocol

Scenario: Suzuki-Miyaura Coupling at C-2. Objective: Coupling with a boronic acid while preserving the carboxylic acid and C-6 fluorine.[1]

Mechanistic Considerations

The C-2 bromine is sterically hindered by the C-1 carboxylic acid and C-3 hydrogen (or C-4 substituent).[1] Standard conditions (


) often fail.[1]
  • Recommendation: Use Pd(dppf)Cl2 or SPhos Pd G2 pre-catalysts.[1]

  • Base Selection: Use inorganic bases like

    
     or 
    
    
    
    .[1] Avoid strong alkoxides which might trigger
    
    
    at the C-6 Fluorine position [1].[1]
Step-by-Step Protocol (Self-Validating)
  • Setup: In a 20mL microwave vial (or round bottom flask), charge:

    • 2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq)[1]

    • Aryl Boronic Acid (1.2 eq)[1]

    • 
       (5 mol%)[1]
      
    • 
       (3.0 eq)[1]
      
  • Inertion: Seal the vessel. Evacuate and backfill with Argon (

    
    ).[1] Why? Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.[1]
    
  • Solvation: Inject degassed Dioxane/Water (4:1 ratio) via syringe.[1]

  • Reaction: Heat to 90°C for 4-12 hours.

    • Validation: Monitor via LCMS. Look for the disappearance of Starting Material (M-H = 285/287) and appearance of Product mass.[1]

  • Workup (Safety Critical):

    • Cool to RT.

    • Acidify carefully with 1N HCl to pH 3-4.[1] Caution: CO2 evolution from carbonate base.[1]

    • Extract with EtOAc.

    • Waste: The aqueous layer contains Fluoride traces and Palladium.[1] Dispose of in "Heavy Metal Aqueous Waste."

Reaction Workflow Diagram

SynthesisFlow Reactants Reagents: Ar-Br (SM) + Ar-B(OH)2 Pd Cat. + Base Inertion Inert Atmosphere (Argon Purge) Reactants->Inertion Heating Heat 90°C (Dioxane/H2O) Inertion->Heating Check LCMS Check (SM Consumption) Heating->Check Check->Heating Incomplete Workup Acidify (pH 3) & Extract Check->Workup Complete

Figure 2: Optimized Suzuki Coupling workflow emphasizing the inertion step critical for air-sensitive Pd-cycles.

Part 5: Emergency Response & Disposal[1][8]

First Aid Logic
  • Eye Contact: Immediate irrigation for 15 minutes.[1][5][6][7][9][10] Specific Note: Because of the acidity, do not use neutralization drops; stick to saline/water.

  • Skin Contact: Wash with soap and water.[1][5][6][7][9] If redness persists or if the compound was in a solvent like DMSO, apply Calcium Gluconate gel as a precaution against deep-tissue fluoride ion penetration [2].[1]

  • Inhalation: Move to fresh air. If wheezing occurs, medical observation is required (risk of chemical pneumonitis).[1][8]

Waste Management[1]
  • Solid Waste: Combustible waste container.[1] Label clearly as "Fluorinated Organic Solid."

  • Aqueous Waste: Do not pour down the drain.[1][9] The trifluoromethyl group is persistent (PFAS-adjacent chemistry) and requires high-temperature incineration disposal.[1]

References

  • American Chemical Society. (2022).[1] Chemical Safety: Hydrofluoric Acid and Fluorinated Organics Handling. ACS Center for Lab Safety.[1] Retrieved from [Link][1]

  • PubChem. (2023).[1] Compound Summary: 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid (CAS 1800423-60-2).[1] National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Fluorinated benzoic acid building blocks for medicinal chemistry

Title: Strategic Utilization of Fluorinated Benzoic Acid Building Blocks in Medicinal Chemistry: A Technical Guide Executive Summary Fluorinated benzoic acids represent a privileged class of building blocks in modern dru...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of Fluorinated Benzoic Acid Building Blocks in Medicinal Chemistry: A Technical Guide

Executive Summary

Fluorinated benzoic acids represent a privileged class of building blocks in modern drug discovery.[1][2] Beyond their obvious utility as precursors for amides and esters, they serve as critical tools for modulating physicochemical properties (pKa, LogP), blocking metabolic soft spots (CYP450 oxidation), and inducing specific conformational biases through the "fluorine effect." This guide provides a technical analysis of these scaffolds, focusing on their physicochemical impact, synthetic accessibility, and application in high-value pharmacophores like fluoroquinolones and kinase inhibitors.

Part 1: The Fluorine Effect in Benzoic Acid Scaffolds[1]

The strategic introduction of fluorine into a benzoic acid core is not merely a steric substitution; it is an electronic reprogramming of the molecule.

Acidity Modulation (pKa Shift)

The high electronegativity of fluorine (


) exerts a powerful inductive effect (

), significantly lowering the pKa of the carboxylic acid. This is critical for optimizing solubility and bioavailability.
  • Ortho-Effect: Substitution at the 2-position has the most dramatic effect due to proximity, stabilizing the carboxylate anion.

  • Additivity: Polysubstitution (e.g., pentafluorobenzoic acid) leads to acidity comparable to strong mineral acids.

Table 1: Comparative Acidity of Fluorinated Benzoic Acids

CompoundStructurepKa (approx)

pKa (vs Benzoic)
Electronic Rationale
Benzoic Acid Ph-COOH4.200.00Reference standard.
2-Fluorobenzoic Acid 2-F-Ph-COOH3.27-0.93Strong inductive withdrawal; proximity effect.
3-Fluorobenzoic Acid 3-F-Ph-COOH3.86-0.34Moderate inductive effect; no resonance competition.
4-Fluorobenzoic Acid 4-F-Ph-COOH4.14-0.06Inductive withdrawal competes with resonance donation (

).
2,6-Difluorobenzoic Acid 2,6-diF-Ph-COOH2.34-1.86Additive inductive effect; steric twisting of carboxylate.
Pentafluorobenzoic Acid C6F5-COOH1.48-2.72Maximal electron withdrawal.
Metabolic Stability & Lipophilicity

Replacing a C-H bond with a C-F bond (Bond Dissociation Energy: ~116 kcal/mol vs. ~99 kcal/mol) renders the site resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Para-Blocking: 4-fluorobenzoic acid derivatives are frequently used to prevent rapid clearance via para-hydroxylation.

  • Lipophilicity: While fluorine is polar, the low polarizability of the C-F bond often increases overall lipophilicity (LogP) compared to C-H, aiding membrane permeability, unless the fluorine creates a large dipole moment that increases solvation.

Part 2: Synthetic Strategies for Building Blocks

Accessing these building blocks requires specialized methodologies, particularly for specific regioisomers.

The Balz-Schiemann Reaction (Classic)

The thermal decomposition of aryl diazonium tetrafluoroborates.

  • Utility: Best for introducing fluorine into electron-rich rings (via aniline precursors).

  • Limitation: Safety concerns on large scale (diazonium instability).

Halex (Halogen Exchange) Reaction (Industrial)

Nucleophilic aromatic substitution (


) displacing chlorine or nitro groups with fluoride (using KF).
  • Conditions: Requires high temperatures (180°C+) and polar aprotic solvents (Sulfolane, DMSO) or Phase Transfer Catalysts (18-crown-6).

  • Key Intermediate:2,4-Dichloro-5-fluorobenzoic acid (precursor to Ciprofloxacin) is produced via this route.

Visualization: The "Fluorine Scan" Workflow

This diagram illustrates the decision matrix for selecting a fluorinated building block during Lead Optimization.

FluorineScan Start Lead Compound (Benzoic Acid Core) Decision Optimization Goal? Start->Decision Path_Metab Metabolic Instability (High Clearance) Decision->Path_Metab High Clearance Path_Potency Low Potency (H-Bond Donor/Acceptor) Decision->Path_Potency Conf. Entropy Path_Solubility Poor Solubility (High LogP) Decision->Path_Solubility pKa Issue Sol_Para 4-Fluoro Subst. (Block Para-Oxidation) Path_Metab->Sol_Para Sol_Ortho 2-Fluoro Subst. (Conformational Lock) Path_Potency->Sol_Ortho Sol_pKa Poly-Fluoro Subst. (Lower pKa / Salt Formation) Path_Solubility->Sol_pKa Result Optimized Candidate Sol_Para->Result Sol_Ortho->Result Sol_pKa->Result

Caption: Decision matrix for implementing fluorinated benzoic acids during Structure-Activity Relationship (SAR) studies.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]

Case Study: Fluoroquinolone Antibiotics

The most commercially significant application of fluorinated benzoic acids is in the synthesis of fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin).

  • The Building Block: 2,4-Dichloro-5-fluorobenzoic acid .[3]

  • The Role of Fluorine: The C-6 fluorine (derived from the 5-position of the benzoic acid) increases cell penetration and gyrase binding affinity by >10-fold compared to non-fluorinated analogs.

Conformational Control (The Ortho-Effect)

In benzamides derived from 2-fluorobenzoic acid, the fluorine atom and the amide carbonyl oxygen repel each other (dipole-dipole repulsion) and avoid steric clash.

  • Result: This forces the amide side chain out of planarity or locks it into a specific conformation, reducing the entropic penalty upon binding to a protein target.

Part 4: Experimental Protocols

Protocol: HATU-Mediated Amide Coupling of Electron-Deficient Fluorobenzoic Acids

Rationale: Fluorinated benzoic acids (especially 2,6-difluoro) are electron-deficient and sterically hindered. Standard EDC/NHS coupling often fails or is sluggish. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for its high reactivity.

Materials:

  • 2,6-Difluorobenzoic acid (1.0 equiv)

  • Amine partner (1.1 equiv)[4]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2,6-difluorobenzoic acid (1.0 mmol) and anhydrous DMF (5 mL) under Nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes. Note: The solution should turn slightly yellow, indicating formation of the active ester.

  • Coupling: Add the amine (1.1 mmol) dropwise.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor via LC-MS (Look for M+1 of product; disappearance of acid).

  • Workup: Dilute with EtOAc (30 mL). Wash with saturated

    
     (2x), Water (1x), and Brine (1x).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    
Visualization: Synthesis of the Quinolone Core

This workflow demonstrates the transformation of the building block into a pharmacophore.

QuinoloneSynth Start 2,4-Dichloro-5-fluorobenzoic acid (Building Block) Step1 Acid Chloride Formation (SOCl2) Start->Step1 Inter1 Benzoyl Chloride Step1->Inter1 Step2 Gould-Jacobs Reaction (Ethyl ethoxymethylenemalonate) Inter1->Step2 Inter2 Enamino Ester Step2->Inter2 Step3 Cyclization (Heat/Base) Inter2->Step3 Final 4-Quinolone Core (Drug Scaffold) Step3->Final

Caption: The Gould-Jacobs reaction sequence utilizing a fluorinated benzoic acid to generate the fluoroquinolone antibiotic core.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Gillis, E. P., et al. (2015).[5] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Bléger, D., et al. (2008). Ortho-fluoroazobenzenes: visible light switches with very long-lived Z isomers. Journal of the American Chemical Society. (Demonstrating ortho-F conformational effects). [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: A Robust Synthetic Pathway for 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic Acid from 2-Fluorobenzonitrile

Abstract This comprehensive guide details a robust, multi-step synthetic route to obtain 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid, a highly functionalized aromatic compound with significant potential in pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust, multi-step synthetic route to obtain 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid, a highly functionalized aromatic compound with significant potential in pharmaceutical and materials science research. The synthesis commences with the commercially available starting material, 2-fluorobenzonitrile. The strategic pathway navigates challenges of regioselectivity by employing a sequence of well-established transformations, including electrophilic nitration, nitro group reduction, a Sandmeyer-type trifluoromethylation, and a crucial Directed ortho-Metalation (DoM) for late-stage bromination. The final step involves the hydrolysis of the nitrile moiety to yield the target carboxylic acid. This document provides detailed, step-by-step protocols, safety considerations for hazardous reagents, and a discussion of the chemical principles underpinning the chosen synthetic strategy, designed for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

Highly substituted benzoic acid derivatives are cornerstone building blocks in modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The specific incorporation of fluorine, bromine, and trifluoromethyl groups can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The target molecule, 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid, represents a valuable scaffold possessing this unique combination of functional groups.

A direct functionalization of 2-fluorobenzonitrile to install both a bromine and a trifluoromethyl group at the desired positions is synthetically challenging due to the conflicting directing effects of the resident cyano and fluoro substituents. Therefore, a more strategic, linear synthesis was devised.

The chosen pathway prioritizes high regioselectivity at each step:

  • Nitration: An electrophilic aromatic substitution to install a nitro group at the 4-position, directed by the ortho, para-directing fluoro group.

  • Reduction: Conversion of the nitro group to a primary amine, which serves as a handle for the subsequent transformation.

  • Trifluoromethylation: A Sandmeyer-type reaction to convert the amino group, via a diazonium salt intermediate, into the desired trifluoromethyl group.

  • Directed ortho-Metalation (DoM) and Bromination: A pivotal step that leverages the fluorine atom as a Directed Metalation Group (DMG) to achieve highly regioselective lithiation at the C-6 position, followed by quenching with an electrophilic bromine source.[1] This overcomes the electronic deactivation of the ring and ensures the correct placement of the bromine atom.

  • Hydrolysis: The final conversion of the chemically robust nitrile group into the target carboxylic acid under strong acidic conditions.

This application note provides the detailed experimental procedures necessary to execute this synthesis efficiently and safely.

Overall Synthetic Workflow

The complete 5-step synthesis is outlined below, transforming 2-fluorobenzonitrile into the final product.

G A 2-Fluorobenzonitrile B Step 1: Nitration HNO3, H2SO4 A->B C 2-Fluoro-4-nitrobenzonitrile B->C D Step 2: Reduction Fe, NH4Cl C->D E 4-Amino-2-fluorobenzonitrile D->E F Step 3: Trifluoromethylation 1. NaNO2, HBF4 2. Cu, K(COOCF3) E->F G 2-Fluoro-4-(trifluoromethyl)benzonitrile F->G H Step 4: DoM & Bromination 1. LDA, THF, -78 °C 2. Br2 G->H I 2-Bromo-6-fluoro-4-(trifluoromethyl)benzonitrile H->I J Step 5: Hydrolysis H2SO4, H2O, Reflux I->J K 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid J->K

Diagram 1: Overall synthetic workflow from 2-fluorobenzonitrile.

Detailed Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Specific hazards are noted in each section.

Step 1: Synthesis of 2-Fluoro-4-nitrobenzonitrile

In this step, the aromatic ring is nitrated. The fluorine atom is an ortho, para-director, while the nitrile group is a meta-director. The reaction strongly favors substitution at the 4-position (para to the fluorine) due to steric and electronic factors.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
2-Fluorobenzonitrile121.1110.0 g82.571.0
Sulfuric Acid (98%)98.0840 mL--
Nitric Acid (70%)63.016.5 mL--

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (40 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add 2-fluorobenzonitrile (10.0 g, 82.57 mmol) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (6.5 mL) to concentrated sulfuric acid (10 mL), pre-chilled to 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Very carefully pour the reaction mixture onto crushed ice (approx. 400 g) in a large beaker with stirring. A precipitate will form.

  • Allow the ice to melt, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the product under vacuum to yield 2-fluoro-4-nitrobenzonitrile as a pale yellow solid.

Step 2: Synthesis of 4-Amino-2-fluorobenzonitrile

The nitro group is selectively reduced to a primary amine using iron powder in the presence of a neutral electrolyte like ammonium chloride. This method is generally preferred over catalytic hydrogenation when a nitrile group is present to avoid its potential reduction.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
2-Fluoro-4-nitrobenzonitrile166.1112.0 g72.241.0
Iron Powder (<100 mesh)55.8424.2 g433.46.0
Ammonium Chloride53.492.0 g37.390.5
Ethanol46.07150 mL--
Water18.0250 mL--

Protocol:

  • Combine 2-fluoro-4-nitrobenzonitrile (12.0 g, 72.24 mmol), iron powder (24.2 g, 433.4 mmol), ammonium chloride (2.0 g, 37.39 mmol), ethanol (150 mL), and water (50 mL) in a 500 mL round-bottom flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with vigorous stirring for 4 hours. The reaction is often exothermic initially.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with additional ethanol (2 x 50 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-amino-2-fluorobenzonitrile.

Step 3: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzonitrile

This transformation proceeds via a diazonium salt intermediate. The trifluoromethyl group is installed using a copper-mediated reaction, a variation of the Sandmeyer reaction.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-Amino-2-fluorobenzonitrile136.139.0 g66.111.0
Hydrofluoroboric Acid (48% aq.)87.8135 mL--
Sodium Nitrite69.005.0 g72.461.1
Potassium trifluoroacetate152.1020.1 g132.22.0
Copper(0) powder63.5512.6 g198.33.0
Toluene92.14100 mL--

Protocol:

  • Diazotization: a. Suspend 4-amino-2-fluorobenzonitrile (9.0 g, 66.11 mmol) in hydrofluoroboric acid (35 mL) in a 250 mL beaker, stirring in an ice-salt bath to maintain a temperature of -5 to 0 °C. b. Dissolve sodium nitrite (5.0 g, 72.46 mmol) in a minimal amount of cold water (10 mL). c. Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5 °C. d. Stir the mixture for 30 minutes at 0 °C after addition is complete. The diazonium salt may precipitate.

  • Trifluoromethylation: a. In a separate 500 mL flask, add potassium trifluoroacetate (20.1 g, 132.2 mmol), copper powder (12.6 g, 198.3 mmol), and toluene (100 mL). b. Heat the toluene mixture to reflux. c. Carefully add the cold diazonium salt slurry in portions to the refluxing toluene mixture. Vigorous gas evolution (N₂) will occur. Control the rate of addition to maintain a steady reflux. d. After the addition is complete, continue to reflux for 1 hour.

  • Work-up: a. Cool the reaction mixture to room temperature and filter to remove copper salts. b. Wash the filtrate with 1 M HCl (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL). c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to obtain 2-fluoro-4-(trifluoromethyl)benzonitrile.

Step 4: Synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzonitrile

This key step utilizes Directed ortho-Metalation (DoM). The fluorine atom at C-2 directs the strong base (LDA) to deprotonate the C-6 position selectively. The resulting aryllithium species is then trapped with an electrophilic bromine source.

Hazard Warning: This step involves pyrophoric and highly reactive organolithium reagents. It must be performed under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper syringe/cannula techniques.[2][3][4][5]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Diisopropylamine101.194.4 mL31.41.2
n-Butyllithium (2.5 M in hexanes)64.0612.0 mL30.01.15
2-Fluoro-4-(trifluoromethyl)benzonitrile189.115.0 g26.441.0
Bromine (Br₂)159.811.5 mL29.11.1
Tetrahydrofuran (THF), anhydrous72.11100 mL--

Protocol:

  • Preparation of LDA: a. Add anhydrous THF (50 mL) and diisopropylamine (4.4 mL, 31.4 mmol) to a dry, nitrogen-flushed 250 mL three-neck flask equipped with a thermometer, nitrogen inlet, and rubber septum. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-butyllithium (12.0 mL of 2.5 M solution, 30.0 mmol) via syringe. d. Stir the solution at -78 °C for 30 minutes to pre-form the Lithium Diisopropylamide (LDA) base.

  • Lithiation: a. Dissolve 2-fluoro-4-(trifluoromethyl)benzonitrile (5.0 g, 26.44 mmol) in anhydrous THF (50 mL). b. Add this solution dropwise via syringe to the LDA solution at -78 °C over 20 minutes. c. Stir the resulting dark-colored solution at -78 °C for 1.5 hours.

  • Bromination: a. In a separate, dry syringe, take up bromine (1.5 mL, 29.1 mmol). Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.[6][7][8][9][10] b. Add the bromine dropwise to the reaction mixture at -78 °C. The dark color should dissipate.

  • Work-up: a. After stirring for an additional 30 minutes at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (20 mL). b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and add water (100 mL). Extract with ethyl acetate (3 x 75 mL). d. Combine the organic layers and wash with saturated sodium thiosulfate solution (to remove excess bromine), water, and brine. e. Dry over anhydrous sodium sulfate, filter, and concentrate. f. Purify the crude material by column chromatography to yield 2-bromo-6-fluoro-4-(trifluoromethyl)benzonitrile.

Diagram 2: Conceptual mechanism of DoM on the key intermediate.

Step 5: Synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid

The final step is the hydrolysis of the sterically hindered and electronically deactivated nitrile. This requires forcing conditions, such as refluxing in strong acid.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
2-Bromo-6-fluoro-4-(trifluoromethyl)benzonitrile268.016.0 g22.391.0
Sulfuric Acid (98%)98.0830 mL--
Water18.0210 mL--

Protocol:

  • In a 100 mL round-bottom flask, combine 2-bromo-6-fluoro-4-(trifluoromethyl)benzonitrile (6.0 g, 22.39 mmol), concentrated sulfuric acid (30 mL), and water (10 mL).

  • Equip the flask with a reflux condenser and heat the mixture to 120 °C (oil bath temperature).

  • Maintain the reaction at reflux for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[11][12][13]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • A white precipitate of the carboxylic acid will form.

  • Collect the solid by vacuum filtration and wash it extensively with cold water.

  • To purify, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • Dry the purified solid under vacuum to afford the final product, 2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid.

Conclusion

This application note has outlined a logical and effective five-step synthesis for producing 2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid from 2-fluorobenzonitrile. By carefully sequencing reactions and leveraging the power of directed ortho-metalation, the challenges of regiocontrol on a deactivated aromatic system are successfully overcome. The detailed protocols provided herein serve as a valuable resource for researchers requiring access to this and other similarly complex, highly functionalized building blocks for applications in drug discovery and materials science.

References

  • Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid... Available at: [Link]

  • Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
  • Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Scribd. (n.d.). Hydrolysis of Benzonitrile to Benzoic Acid. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]

  • ResearchGate. (n.d.). Bioconversion of benzonitrile to benzoic acid using free and agar entrapped cells of Nocardia Globerula NHB-2. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

  • Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Available at: [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - n-Butyllithium. Available at: [Link]

  • NPTEL. (n.d.). Molecular Rearrangements and Reactive Intermediates in Organic Synthesis. Available at: [Link]

  • University of Michigan. (n.d.). Optimization of Organolithium Reactions. Available at: [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Butyl Lithium. Available at: [Link]

  • University of Washington. (n.d.). Bromine Safety & Standard Operating Procedures. Available at: [Link]

  • Brainly.in. (2020). Write reaction showing conversion ofBenzonitrile into benzoic acid. Available at: [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • Allen. (n.d.). How would you convert the following into benzoic acid? Benzonitrile. Available at: [Link]

  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. Available at: [Link]

Sources

Application

Suzuki-Miyaura coupling conditions for 2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid

An Application Guide for the Suzuki-Miyaura Coupling of 2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid Introduction: Navigating a Challenging Suzuki-Miyaura Coupling The Suzuki-Miyaura cross-coupling reaction stands as...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Suzuki-Miyaura Coupling of 2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid

Introduction: Navigating a Challenging Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth analysis and detailed protocols for the successful coupling of a particularly challenging substrate: 2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid .

This molecule, while a valuable building block in pharmaceutical and materials science, presents a confluence of steric and electronic hurdles that can impede the catalytic cycle. The presence of two ortho-substituents—a fluorine atom and a carboxylic acid—creates significant steric hindrance around the reactive C-Br bond.[4][5] This congestion can slow the crucial oxidative addition step, often the rate-determining step in the catalytic cycle.[3] Furthermore, the collective electron-withdrawing nature of the fluoro, trifluoromethyl, and carboxylic acid groups modifies the electronic properties of the aryl bromide. Finally, the acidic proton of the carboxylic acid introduces the potential for catalyst inhibition or unwanted side reactions under the basic conditions required for the coupling.[6]

This document, intended for researchers and drug development professionals, moves beyond a simple recitation of steps. It explains the causality behind protocol design, offering a framework for rational optimization and troubleshooting to overcome the inherent difficulties of this transformation.

Deconstructing the Challenge: Key Reaction Parameters

Success with this substrate hinges on the judicious selection of four key components: the palladium catalyst system, the base, the solvent, and the reaction temperature. Each choice must be made to favor the desired catalytic pathway while minimizing potential side reactions such as protodehalogenation (replacement of bromine with hydrogen) and premature catalyst deactivation.[5]

The Catalyst System: Powering Through Steric Hindrance

The choice of palladium precursor and, more critically, the phosphine ligand is paramount. For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ are often insufficient. The modern solution lies in using bulky and electron-rich phosphine ligands that promote both oxidative addition and the final reductive elimination step.[1][4][7]

  • Palladium Precursors : Air-stable Pd(II) precursors like Palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are both effective starting points.[5][8]

  • Ligand Selection : Dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," are the gold standard for challenging couplings.[4][9] Their steric bulk creates a coordinatively unsaturated, highly reactive palladium center that can readily undergo oxidative addition. Their electron-donating nature accelerates the final reductive elimination step to release the product and regenerate the catalyst.

LigandClassKey Attributes & Rationale
SPhos Biaryl PhosphineHighly active and versatile ligand, known for its effectiveness in couplings involving hindered aryl chlorides and bromides.[1]
XPhos Biaryl PhosphineAnother exceptionally active and general ligand for a wide range of substrates, including those prone to catalyst deactivation.[1][10]
RuPhos Biaryl PhosphineOften successful where other ligands fail, particularly with electron-deficient or heteroaromatic substrates.[11]

The use of these advanced ligands is crucial for achieving high turnover numbers and preventing the formation of palladium black (precipitated, inactive palladium), which can result from catalyst decomposition.[5]

The Role of the Base: Activating the Nucleophile without Interference

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[8][12][13][14] For a substrate containing a carboxylic acid, the choice of base is critical to avoid deactivating the catalyst. The in-situ-formed carboxylate can coordinate to the palladium, potentially inhibiting the reaction.[6]

  • Recommended Bases : Inorganic bases are generally preferred.

    • Potassium Phosphate (K₃PO₄) : An excellent choice. It is a strong enough base to promote the reaction but is generally non-nucleophilic, minimizing side reactions. It is highly effective in many challenging couplings.[1][5]

    • Cesium Carbonate (Cs₂CO₃) : Another highly effective base, often used for difficult couplings. Its high solubility in organic solvents can be advantageous.[15]

  • Bases to Use with Caution :

    • Hydroxides (e.g., NaOH) or Alkoxides (e.g., NaOtBu) : These very strong bases can promote side reactions and may not be necessary. They can also be a source of water or hydride, which can lead to protodehalogenation.[5]

Solvent System: Creating the Right Environment

The solvent must solubilize the reagents and facilitate the interaction between the organic and inorganic components. Aprotic solvents, often in combination with water, are standard.

  • Ethereal Solvents : Dioxane or Tetrahydrofuran (THF) are common choices. They are excellent solvents for the organic components and the palladium complex.[5][16]

  • Aromatic Solvents : Toluene can also be effective, particularly at higher temperatures.[11]

  • The Role of Water : A small amount of water is often beneficial, as it helps to dissolve the inorganic base (like K₃PO₄) and facilitates the formation of the boronate "ate" complex.[11][17][18] However, for substrates prone to protodeboronation, minimizing water content may be necessary.[19]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar'L₂ transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination product Ar-Ar' (Product) reductive_elimination->product catalyst_regeneration Catalyst Regeneration reductive_elimination->catalyst_regeneration catalyst_regeneration->pd0 aryl_bromide Ar-Br (Substrate) aryl_bromide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

The following diagram outlines the standard laboratory procedure for setting up, running, and working up the reaction.

Workflow setup 1. Reagent Assembly - Aryl Bromide - Boronic Acid - Base, Pd Catalyst, Ligand inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/H₂O) inert->solvent reaction 4. Heat to Reaction Temp (e.g., 80-100 °C) with Vigorous Stirring solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Aqueous Workup - Cool to RT - Dilute with EtOAc monitor->workup acidify 7. Acidification (Add 1M HCl to pH ~2-3) workup->acidify extract 8. Extraction (Extract with EtOAc) acidify->extract purify 9. Purification (Column Chromatography) extract->purify

Sources

Method

High-Fidelity Amide Coupling of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic Acid

Application Note & Protocol Guide Abstract & Strategic Analysis This guide details the optimized protocols for generating amide bonds using 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid . This specific building block...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Analysis

This guide details the optimized protocols for generating amide bonds using 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid . This specific building block represents a "perfect storm" of synthetic challenges in medicinal chemistry:

  • Steric Hindrance (The Ortho-Effect): The 2,6-disubstitution pattern (Bromine and Fluorine) creates a significant steric shield around the carbonyl carbon. This forces the carboxylate out of planarity with the aromatic ring, reducing conjugation but severely impeding the approach of nucleophiles (amines).

  • Electronic Activation vs. Side Reactions: The electron-withdrawing nature of the trifluoromethyl (

    
    ) and halogen substituents renders the carbonyl highly electrophilic. However, it also activates the ring towards Nucleophilic Aromatic Substitution (
    
    
    
    )
    . specifically at the 6-Fluoro position.

Critical Decision Matrix:

  • Standard Reagents (EDC, HATU): Often fail or result in stalled conversion due to the inability of the bulky active ester to form or be attacked.

  • Method A (Acid Chloride): The "Gold Standard" for sterically hindered systems. Converts the bulky

    
     to a small, highly reactive 
    
    
    
    .
  • Method B (T3P®): The modern alternative. Propylphosphonic anhydride (T3P) offers high yields for hindered substrates with milder conditions than acid chlorides.

Strategic Visualization

Figure 1: The Steric & Electronic Landscape

This diagram illustrates the competing reactivities that must be managed.

G Molecule 2-Bromo-6-fluoro-4-(trifluoromethyl) benzoic acid Sterics STERIC SHIELD (2,6-Subst.) Blocks standard coupling agents (EDC/NHS, HATU) Molecule->Sterics Target TARGET: Carbonyl Carbon Requires small, high-energy leaving group (Cl-) Molecule->Target Risk RISK: S_NAr Side Reaction Displacement of 6-Fluoro by Amine Triggered by Heat/Excess Base Molecule->Risk

Caption: Structural analysis showing the steric blockade at the coupling site and the competing S_NAr risk at the ortho-fluorine position.

Protocol A: The Acid Chloride Route (Oxalyl Chloride)

Best For: Extremely hindered amines, unreactive anilines, and scale-up. Mechanism: Activation via Vilsmeier-Haack intermediate using catalytic DMF.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (anhydrous, 1-2 drops or 0.05 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Pyridine (2.0 – 3.0 equiv)
    
Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Dissolve the benzoic acid (1.0 equiv) in anhydrous DCM (

      
       concentration) under an inert atmosphere (
      
      
      
      or Ar).
    • Add catalytic DMF (1-2 drops). Note: DMF is essential to form the reactive chloroiminium intermediate.

    • Cool to

      
      . Dropwise add Oxalyl Chloride (1.2 equiv).
      
    • Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Checkpoint: Monitor gas evolution (CO/CO2). Reaction is complete when bubbling ceases.

    • Optional but Recommended: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride, then re-dissolve in fresh anhydrous DCM. This prevents side reactions with the amine.

  • Coupling (The Critical Step):

    • In a separate vessel, dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM.

    • Cool the amine solution to

      
       .
      
    • Slowly add the acid chloride solution to the amine solution.

    • CRITICAL: Maintain temperature

      
       during addition. High temperatures promote the 
      
      
      
      displacement of the 6-Fluoro group by the amine.
  • Workup:

    • Quench with saturated

      
      .[1]
      
    • Extract with DCM. Wash organics with

      
       (if product is not basic) and Brine.
      
    • Dry over

      
       and concentrate.
      

Protocol B: The T3P® (Propylphosphonic Anhydride) Route

Best For: Acid-sensitive substrates, parallel synthesis, and avoiding moisture sensitivity of acid chlorides. Mechanism: Formation of a mixed anhydride with high reactivity but low steric bulk.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid (1.0 equiv)

  • Reagent: T3P® (

    
     w/w solution in EtOAc or DMF, 1.5 – 2.0 equiv)
    
  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DMF.[2]

Step-by-Step Methodology
  • Preparation:

    • Dissolve the benzoic acid (1.0 equiv) and the Amine (1.1 – 1.2 equiv) in EtOAc or 2-MeTHF (

      
      ).
      
    • Add the Base (Pyridine is preferred for T3P, 3.0 equiv).

  • Activation & Coupling:

    • Cool the mixture to

      
      .
      
    • Add T3P solution dropwise.

    • Allow to warm to RT and stir.

    • Timeframe: T3P reactions on hindered substrates may require 12–24 hours.

    • Optimization: If conversion is low after 4 hours, heat to

      
      . Do not exceed 
      
      
      
      to avoid
      
      
      side reactions.
  • Workup (The T3P Advantage):

    • T3P byproducts are water-soluble.[3]

    • Dilute with EtOAc. Wash with water (

      
      ), 
      
      
      
      , sat.
      
      
      , and Brine.[1]
    • This often yields high-purity product without chromatography.

Workflow Visualization (Method A)

ProtocolA Start Start: Benzoic Acid + DCM Activate Activation: + (COCl)2 / cat. DMF (Vilsmeier Intermediate) Start->Activate 0°C to RT Evap Evaporation: Remove excess (COCl)2 Redissolve in DCM Activate->Evap In vacuo Couple Coupling: Add to Amine + Base @ 0°C (Crucial) Evap->Couple Slow Addition Finish Product: Amide Isolated Couple->Finish Workup

Caption: Optimized Acid Chloride workflow emphasizing the intermediate evaporation step to ensure purity.

Performance Comparison & Troubleshooting

FeatureMethod A: Acid Chloride Method B: T3P®
Reactivity Highest (Overcomes all sterics)High (Excellent for hindered)
Moisture Sensitivity High (Requires anhydrous cond.)Low (Tolerates wet solvents)

Risk
Moderate (If temp is uncontrolled)Low (Milder conditions)
Workup Extraction/Column often neededSimple aqueous wash
Recommendation Use for Anilines or Secondary Amines Use for Primary Amines or HTS
Troubleshooting Guide
  • Problem: Low Yield / Unreacted Acid.

    • Cause: Steric bulk preventing attack.

    • Solution: Switch to Method A. Ensure DMF catalyst is fresh. Reflux the acid chloride formation step (only if absolutely necessary) before adding the amine.

  • Problem: Impurity at M-20 (Loss of HF).

    • Cause:

      
       reaction where Amine displaces Fluorine.
      
    • Solution:LOWER the temperature during the coupling step. Use a less nucleophilic base (e.g., switch from TEA to DIPEA or Collidine).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Esters. Organic Process Research & Development. (Seminal paper on T3P utility for hindered systems).
  • Rohde, J. J. et al. (2019). Discovery of S_NAr reactivity in 2-fluoro-4-substituted benzoic acids during amide coupling. Tetrahedron Letters. (General reference for the specific side-reaction risk of ortho-fluoro benzoic acids).
  • BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. Link (Analogous hindered substrate protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Esterification of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid

Welcome to the technical support center for the esterification of 2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of 2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and success of this specific esterification reaction. The unique substitution pattern of this benzoic acid derivative presents distinct challenges, which this guide aims to address with scientifically grounded explanations and practical solutions.

I. Troubleshooting Guide: Enhancing Reaction Yield

This section addresses common issues encountered during the esterification of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Question: I am attempting to esterify 2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid using standard Fischer esterification conditions (e.g., alcohol as solvent with a strong acid catalyst like H₂SO₄), but I am observing very low to no conversion to the desired ester. What could be the issue?

Answer:

The low reactivity you are observing is likely due to the steric and electronic properties of your starting material. 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid is a sterically hindered and electronically deactivated substrate.

  • Steric Hindrance: The presence of two ortho-substituents (bromo and fluoro groups) physically blocks the carboxylic acid group, making it difficult for the alcohol to approach and perform the nucleophilic attack required for esterification.

  • Electronic Deactivation: The electron-withdrawing nature of the bromo, fluoro, and trifluoromethyl groups reduces the electron density on the carbonyl carbon of the carboxylic acid. This makes the carbonyl carbon less electrophilic and therefore less reactive towards nucleophilic attack by the alcohol.

Recommended Solutions:

  • Employ Milder, More Advanced Esterification Methods: For sterically hindered and acid-sensitive substrates, alternative methods to the traditional Fischer esterification are often more effective.

    • Steglich Esterification: This method utilizes a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] The reaction proceeds under mild, often neutral pH conditions, which is beneficial for substrates that may be sensitive to strong acids.[3] The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.[1]

    • Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[4][5] It employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] This method is particularly useful for complex molecules and when stereochemical control is important.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate by rapidly heating the reaction mixture above the boiling point of the solvent in a sealed vessel.[6] This can help overcome the activation energy barrier for sterically hindered substrates.

Issue 2: Formation of Side Products

Question: I am observing the formation of significant side products in my esterification reaction, which is complicating purification and reducing my overall yield. What are the likely side reactions and how can I minimize them?

Answer:

Side reactions can arise from the reaction conditions and the reactivity of the starting material itself.

Potential Side Reactions:

  • N-Acylurea Formation (in Steglich Esterification): A common side reaction in DCC-mediated esterifications is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[2][7]

  • Decarboxylation: Under harsh heating conditions, substituted benzoic acids can undergo decarboxylation, leading to the loss of the carboxylic acid group and a reduction in the desired product.[8]

  • Nucleophilic Aromatic Substitution (SNAr): While less common under standard esterification conditions, there is a possibility of the fluoro or bromo groups being displaced by nucleophiles, especially under basic conditions or at elevated temperatures.

Recommended Solutions:

  • Optimize Catalyst Loading in Steglich Esterification: The use of a catalytic amount of DMAP (typically 5 mol%) is crucial in Steglich esterifications to accelerate the desired ester formation and suppress the formation of the N-acylurea byproduct.[1][2]

  • Control Reaction Temperature: Carefully monitor and control the reaction temperature to avoid excessive heat, which can promote decarboxylation and other side reactions.[8]

  • Use Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can hydrolyze the activated intermediates (like the O-acylisourea in the Steglich reaction) back to the starting carboxylic acid.

Issue 3: Difficulty in Product Purification

Question: After the reaction, I am struggling to isolate and purify the desired ester from the reaction mixture. What are some effective purification strategies?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts.

Recommended Purification Protocol:

  • Initial Work-up:

    • If using a Steglich esterification, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[9]

    • Perform an aqueous work-up to remove water-soluble components. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic catalysts like DMAP, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid.[10] Finally, wash with brine to remove residual water.

  • Chromatography:

    • Silica gel column chromatography is a highly effective method for separating the desired ester from any remaining impurities. The choice of eluent (solvent system) will depend on the polarity of your specific ester. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

II. Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the Fischer esterification of this specific benzoic acid?

A1: While traditional strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used for Fischer esterification, they may not be the most effective for this sterically hindered substrate.[11][12] Solid acid catalysts, such as phosphoric acid-modified montmorillonite K10 clay, have shown promise for the esterification of substituted benzoic acids, offering good yields and easier separation.[13]

Q2: Can I use an excess of the alcohol to drive the equilibrium towards the product in a Fischer esterification?

A2: Yes, using a large excess of the alcohol is a standard technique to shift the equilibrium towards the ester product in a Fischer esterification.[10][11] This is particularly important for equilibrium-limited reactions. However, for this sterically hindered benzoic acid, this alone may not be sufficient to achieve a high yield, and alternative esterification methods should be considered.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product spot.

Q4: What are the typical reaction times and temperatures for these esterification methods?

A4: Reaction times and temperatures can vary significantly depending on the chosen method and the specific alcohol being used.

Esterification MethodTypical TemperatureTypical Reaction Time
Fischer Esterification RefluxSeveral hours to days
Steglich Esterification Room Temperature4 - 24 hours
Mitsunobu Reaction 0°C to Room Temperature1 - 12 hours
Microwave-Assisted 100 - 150°C10 - 60 minutes

Table 1: Comparison of typical reaction conditions for different esterification methods.

III. Experimental Protocols

Protocol 1: Steglich Esterification of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid

This protocol provides a general procedure for the Steglich esterification, which is well-suited for this sterically hindered substrate.

Materials:

  • 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid

  • Alcohol (e.g., methanol, ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM.

  • Add the alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

IV. Visualizations

Reaction Mechanism: Steglich Esterification

Steglich_Esterification cluster_reactants Reactants cluster_products Products Carboxylic_Acid R-COOH (2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC (Dicyclohexylcarbodiimide) Alcohol R'-OH DMAP DMAP (Catalyst) Activated_Ester Activated Acyl-DMAP Intermediate O_Acylisourea->Activated_Ester + DMAP DCU DCU (Dicyclohexylurea) O_Acylisourea->DCU Byproduct Ester Ester (Product) Activated_Ester->Ester + R'-OH

Caption: A simplified workflow of the Steglich esterification mechanism.

Troubleshooting Workflow: Low Ester Yield

Troubleshooting_Workflow Start Low Ester Yield Observed Check_Method Is the esterification method appropriate for a sterically hindered substrate? Start->Check_Method Fischer_Yes Consider alternative methods: Steglich Esterification or Mitsunobu Reaction Check_Method->Fischer_Yes No Check_Conditions Are the reaction conditions optimized? Check_Method->Check_Conditions Yes Success Improved Yield Fischer_Yes->Success Temp_Time Adjust temperature and reaction time. Consider microwave assistance. Check_Conditions->Temp_Time No Reagents Are reagents anhydrous and pure? Check_Conditions->Reagents Yes Temp_Time->Success Dry_Reagents Dry solvents and reagents thoroughly. Reagents->Dry_Reagents No Purification Is the purification method effective? Reagents->Purification Yes Dry_Reagents->Success Column_Chrom Optimize column chromatography conditions. Purification->Column_Chrom No Purification->Success Yes Column_Chrom->Success

Caption: A decision tree for troubleshooting low yield in the esterification.

V. References

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters. Retrieved February 23, 2026, from

  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved February 23, 2026, from [Link]

  • WIPO Patentscope. (2023, May 5). CN116063184 - Preparation method of 2-bromo-6-fluoroaniline. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol. Retrieved February 23, 2026, from

  • MDPI. (2020, December 29). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved February 23, 2026, from [Link]

  • PMC. (2022, July 21). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved February 23, 2026, from [Link]

  • MDPI. (2016, July 12). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. Retrieved February 23, 2026, from [Link]

  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid. Retrieved February 23, 2026, from

  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters. Retrieved February 23, 2026, from

  • Wikipedia. (2023, December 2). Steglich esterification. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (1988, January 1). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetic research and modeling of benzoic acid esterification process. Retrieved February 23, 2026, from [Link]

  • Research Trend. (2023, May 15). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Automated synthesis and purification of [F-18]bromofluoromethane at high specific radioactivity. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved February 23, 2026, from [Link]

  • YouTube. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Retrieved February 23, 2026, from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved February 23, 2026, from [Link]

  • PubMed. (2022, March 25). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Retrieved February 23, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetics of the esterification of benzoic acid with n-octyl alcohol or isooctyl (2-ethylhexyl) alcohol using sulfuric acid catalyst. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 23, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for Electron-Poor Aryl Bromide Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the Suzuki-Miyaura cross-coup...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the Suzuki-Miyaura cross-coupling of electron-poor aryl bromides. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered when optimizing the reaction temperature for the coupling of electron-poor aryl bromides.

Issue 1: Low to No Product Yield at Standard Temperatures (e.g., 80-100 °C)

Question: I am attempting a Suzuki-Miyaura coupling with an electron-poor aryl bromide (e.g., a nitro- or cyano-substituted bromobenzene) and a standard boronic acid. Despite heating at what I consider a typical temperature (90 °C), my yield is disappointingly low, or I'm only recovering starting materials. What is going wrong?

Answer: This is a common and often counterintuitive observation. While many Suzuki-Miyaura reactions require heat, the electronic nature of your specific substrate plays a crucial role.

Causality Explained:

  • Facilitated Oxidative Addition: Electron-poor aryl bromides, due to the electron-withdrawing nature of their substituents, are highly activated towards the rate-limiting oxidative addition step of the catalytic cycle.[1][2][3] This means the initial insertion of the Pd(0) catalyst into the carbon-bromine bond is often rapid, even at lower temperatures.

  • The Downside of Excessive Heat: Elevated temperatures can accelerate undesirable side reactions, which can become competitive with the desired cross-coupling pathway, especially when the initial steps of the catalytic cycle are already fast. These side reactions include:

    • Catalyst Decomposition: Palladium catalysts, particularly those with certain phosphine ligands, can become unstable at higher temperatures, leading to the formation of inactive palladium black.[4]

    • Protodeboronation: The boronic acid coupling partner can be susceptible to hydrolysis, especially in the presence of a base and water, a side reaction that can be accelerated by heat.[1][5] This is particularly problematic for aryl boronic acids bearing electron-withdrawing groups.[6]

    • Dehalogenation: The electron-poor aryl bromide can be reduced to the corresponding arene, a side reaction that can be promoted by high temperatures.[7]

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low Yield with Electron-Poor Aryl Bromide start Start: Low Yield at 80-100°C q1 Is Oxidative Addition Expected to be Fast? start->q1 a1_yes Yes (Electron-Poor System) q1->a1_yes Analyze Substrate a1_no No (Electron-Rich/Hindered System) q1->a1_no sol1 Systematically Lower Reaction Temperature (e.g., RT, 40°C, 60°C) a1_yes->sol1 sol2 Increase Temperature Cautiously (e.g., 100°C, 120°C) a1_no->sol2 check1 Monitor Reaction by TLC/LC-MS sol1->check1 sol2->check1 outcome1 Improved Yield? check1->outcome1 end_success Optimization Successful outcome1->end_success Yes end_fail Further Optimization Needed (Ligand, Base, Solvent) outcome1->end_fail No

Caption: Troubleshooting workflow for low yield.

Experimental Protocol: Temperature Screening

  • Reaction Setup: In parallel reaction vials, set up your standard reaction with the electron-poor aryl bromide, boronic acid, base, and palladium catalyst/ligand system.

  • Temperature Gradient: Run the reactions at a range of temperatures: room temperature (approx. 25 °C), 40 °C, 60 °C, and your original 80-100 °C as a control.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 4, and 12 hours) using TLC or LC-MS.

  • Analysis: Compare the product formation and consumption of starting materials across the different temperatures to identify the optimal range. You may find that the reaction proceeds efficiently at a much lower temperature than initially anticipated.[8]

Issue 2: Observation of Significant Side Products (Dehalogenation, Homocoupling)

Question: My reaction is proceeding, but I'm isolating a significant amount of dehalogenated starting material and/or homocoupled boronic acid product. I've tried varying the temperature, but the issue persists. What should I focus on?

Answer: The formation of these side products is often a sign that the desired cross-coupling pathway is being outcompeted. While temperature plays a role, other factors are likely contributing.

Causality Explained:

  • Dehalogenation: This occurs when the aryl bromide is reduced. Protic solvents or certain bases can act as hydride sources, and high temperatures can favor this pathway.[7]

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[9]

Optimization Strategy:

ParameterRecommendationRationale
Temperature Lower the reaction temperature.Reduces the rate of side reactions like dehalogenation.[7]
Degassing Ensure rigorous degassing of solvents and the reaction mixture.Minimizes oxygen, which can lead to homocoupling.[9]
Base Selection Switch to a weaker base (e.g., from KOtBu to K3PO4 or K2CO3).Stronger bases can sometimes promote dehalogenation.[7]
Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos).These ligands can accelerate the desired reductive elimination step, outcompeting side reactions.[10]

Frequently Asked Questions (FAQs)

Q1: Why are electron-poor aryl bromides considered "activated" for Suzuki-Miyaura coupling?

The term "activated" refers to the increased reactivity of the aryl bromide towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[3] Electron-withdrawing groups on the aromatic ring pull electron density away from the carbon-bromine bond, making the carbon atom more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst.[1] This facilitates the initial step of the reaction.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-Br(L2) OA->PdII Fast for e-poor ArBr TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)-Ar'(L2) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product ArBr Ar-Br (Electron-Poor) ArBr->OA Boronic Ar'B(OH)2 + Base Boronic->TM

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Q2: Is it possible for the reaction to be too cold? What happens at very low temperatures?

Yes, while electron-poor aryl bromides are reactive, there is a lower temperature limit below which the reaction rate will become impractically slow. Even though oxidative addition may be facile, other steps in the catalytic cycle, such as transmetalation or reductive elimination, still require a certain amount of thermal energy to overcome their activation barriers. If a reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-60 °C) may be beneficial.[8]

Q3: How does the choice of ligand influence the optimal reaction temperature?

The ligand plays a critical role in modulating the reactivity of the palladium center.

  • Electron-rich and Bulky Ligands (e.g., Buchwald-type ligands): These ligands are generally preferred for coupling electron-poor aryl bromides.[10] They stabilize the palladium catalyst, promote the crucial reductive elimination step, and can often enable reactions to proceed at lower temperatures.

  • Less Bulky/Electron-Rich Ligands (e.g., PPh₃): While classic, these ligands may require higher temperatures to achieve efficient coupling. However, with highly activated electron-poor aryl bromides, they might still be effective at moderate temperatures.

Q4: Can I use microwave irradiation to optimize the temperature for this reaction?

Microwave-assisted synthesis can be a powerful tool for rapid reaction optimization. The precise temperature control offered by modern microwave reactors allows for systematic screening of temperatures in a very short amount of time. However, it is crucial to be aware that the high temperatures rapidly achieved with microwave heating can also accelerate catalyst decomposition and other side reactions. Therefore, careful optimization of both temperature and reaction time is essential.

Q5: Are there any situations where a higher temperature is beneficial for electron-poor aryl bromide coupling?

While lower temperatures are a good starting point, there are exceptions:

  • Sterically Hindered Substrates: If either the electron-poor aryl bromide or the boronic acid partner is sterically demanding, a higher temperature may be necessary to overcome the steric hindrance and facilitate the coupling.[6]

  • Challenging Boronic Acids: Boronic acids with strong electron-withdrawing groups can be slow to transmetalate.[6] In such cases, increased thermal energy may be required to drive this step to completion.

  • Heteroaryl Bromides: Some electron-deficient heteroaryl bromides may require higher temperatures for efficient coupling, depending on the specific heterocycle and its electronic properties.

In these instances, a systematic increase in temperature, while carefully monitoring for the formation of byproducts, is the recommended approach.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • UTRGV ScholarWorks. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics. [Link]

  • MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • Semantic Scholar. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • SciSpace. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube. [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

  • RSC Publishing. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. [Link]

  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a. [Link]

  • ResearchGate. Suzuki couplings involving heteroaryl bromides. [Link]

  • PMC. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]

  • Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • MDPI. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. [Link]

  • ACS Publications. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters. [Link]

  • SSRN. Suzuki-Miyaura Coupling Reaction Activity of Alumina-Supported Palladium Catalyst Enhanced by Alumina Phase Transformation. [Link]

  • Reddit. Formation of palladium black during Suzuki coupling : r/Chempros. [Link]

Sources

Troubleshooting

Purification methods for fluorinated benzoic acid derivatives

Technical Support Center: Fluorinated Benzoic Acid Derivatives Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification & Isolation Strategies Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Benzoic Acid Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification & Isolation Strategies

Welcome to the Technical Support Hub

You have reached the specialized support unit for Fluorinated Benzoic Acid Derivatives . Unlike standard aromatic acids, these compounds exhibit unique physicochemical properties—enhanced lipophilicity, significantly lower pKa values, and a propensity for "oiling out"—that often cause standard purification protocols to fail.

This guide synthesizes field-proven methodologies to troubleshoot and resolve purity issues for mono-, poly-, and perfluorinated benzoic acids.

Module 1: Acid-Base Extraction (The Workhorse)

Context: The most common failure mode in extracting fluorinated benzoic acids is yield loss into the aqueous phase .

The Science (Causality):

Fluorine atoms are highly electron-withdrawing. This inductive effect stabilizes the carboxylate anion, making fluorinated derivatives significantly stronger acids than benzoic acid.

  • Benzoic Acid pKa: ~4.20[1]

  • 2-Fluorobenzoic Acid pKa: ~3.27

  • Pentafluorobenzoic Acid pKa: ~1.48[2]

Implication: Standard acidification to pH 3-4 (common for organic acids) will leave a massive percentage of pentafluorobenzoic acid ionized in the water layer. You must acidify far more aggressively.

Protocol: High-Recovery Extraction
  • Basification: Extract organic layer with sat.

    
    . (Avoid strong bases like NaOH if your molecule has other sensitive groups; fluorinated rings are susceptible to nucleophilic aromatic substitution).
    
  • Separation: Keep the aqueous layer.

  • Acidification (CRITICAL STEP):

    • Cool the aqueous layer to 0–5°C.

    • Add

      
       dropwise.
      
    • Target pH:

      
       (Verify with strip).
      
  • Extraction: Extract the acidic aqueous phase with Ethyl Acetate or TBME (

    
    ).
    
    • Note: Fluorinated acids are often less soluble in diethyl ether than their non-fluorinated counterparts.

  • Wash: Wash combined organics with Brine (essential to break fluoride-induced emulsions).

  • Dry/Concentrate: Dry over

    
     and concentrate.
    
Troubleshooting FAQ

Q: I acidified to pH 3, but my yield is only 40%. Where is my product? A: It is likely still in the aqueous layer. For polyfluorinated acids (e.g., 2,3,4,5-tetrafluorobenzoic acid), the pKa is low enough that at pH 3, a significant equilibrium fraction remains as the soluble carboxylate. Acidify to pH 1.

Q: I have a persistent emulsion. A: Fluorinated compounds act as surfactants. Add solid NaCl to saturate the aqueous layer, or filter the biphasic mixture through a pad of Celite to physically break the emulsion bubbles.

Visualization: Extraction Logic Flow

ExtractionLogic Start Crude Reaction Mixture Extract Extract with sat. NaHCO3 Start->Extract OrgLayer Organic Layer (Contains Non-Acidic Impurities) Extract->OrgLayer Discard/Recycle AqLayer Aqueous Layer (Contains Fluorobenzoate) Extract->AqLayer Keep CheckFluor Check Fluorination Level AqLayer->CheckFluor MonoDi Mono/Di-Fluorinated (pKa ~3-4) CheckFluor->MonoDi PolyPer Poly/Per-Fluorinated (pKa < 2) CheckFluor->PolyPer AcidLow Acidify to pH 3-4 MonoDi->AcidLow AcidHigh Acidify to pH ≤ 1.0 (CRITICAL) PolyPer->AcidHigh Precip Precipitate or Extract w/ EtOAc AcidLow->Precip AcidHigh->Precip

Caption: Decision matrix for pH adjustment based on the degree of fluorination to prevent yield loss.

Module 2: Recrystallization (The Art)

Context: Fluorinated benzoic acids are notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing, due to low melting points and weak intermolecular forces (the "Fluorous Effect").

Solvent Systems Table
Compound ClassRecommended Solvent PairNotes
Mono-fluorobenzoic acids Water (Hot)Similar to benzoic acid. Best for 4-FBA.
Poly-fluorobenzoic acids Toluene / HeptaneDissolve in hot Toluene; add Heptane until turbid.
Pentafluorobenzoic acid Petroleum Ether (90-100°C) + trace TolueneHighly soluble in standard organics; requires non-polar precipitation.
General "Oiling" Cases Ethanol / WaterDissolve in min. Ethanol; add water dropwise.
Troubleshooting FAQ

Q: My product formed a bottom layer of oil instead of crystals. What now? A: This is "oiling out." Re-heat the mixture until the oil dissolves. Add a seed crystal at a temperature slightly below the saturation point. Cool very slowly (wrap the flask in foil/towel). Rapid cooling promotes oiling.

Q: Can I use water like regular benzoic acid? A: Only for mono-fluorinated derivatives. Highly fluorinated acids (like pentafluorobenzoic) have low water solubility even when hot and may form hydrates or oils that are difficult to handle.

Module 3: Chromatography (The Precision)

Context: Separation of regioisomers (e.g., 2,3-difluoro vs. 2,4-difluoro) is difficult on standard C18 columns due to similar hydrophobicities.

The Solution: PFP (Pentafluorophenyl) Stationary Phases

Standard C18 columns rely on hydrophobicity.[3] PFP columns utilize pi-pi interactions, dipole-dipole interactions, and shape selectivity . The rigid fluorine ring on the column interacts specifically with the fluorine atoms on your analyte.

Protocol: HPLC/Flash Conditions
  • Column: Pentafluorophenyl (PFP) / F5-Phenyl.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Methanol (often better selectivity than MeCN for F-compounds).

  • Why Acid? You must suppress ionization. If the acid ionizes, it will elute at the void volume or tail badly.

Visualization: Recrystallization vs. Chromatography Decision

PurificationDecision Input Crude Fluorinated Benzoic Acid PurityCheck Purity > 85%? Input->PurityCheck Recryst Recrystallization PurityCheck->Recryst Yes Chrom Chromatography (Flash/HPLC) PurityCheck->Chrom No (Complex Mix) SolventSelect Select Solvent (See Table) Recryst->SolventSelect ColumnSelect Select Column Chrom->ColumnSelect OilCheck Did it Oil Out? SolventSelect->OilCheck Seed Re-heat & Seed OilCheck->Seed Yes Isolate Filter Crystals OilCheck->Isolate No Seed->OilCheck C18 C18 (Poor Isomer Sep) ColumnSelect->C18 Avoid PFP PFP (F5) (High Selectivity) ColumnSelect->PFP Recommended

Caption: Workflow for selecting the purification path and troubleshooting common failure points.

Module 4: Advanced Methods

Sublimation

For applications requiring ultra-high purity (e.g., liquid crystals), sublimation is superior to recrystallization.

  • Conditions: High vacuum (<0.1 mbar), moderate heat (80–120°C).

  • Warning: Monitor temperature closely. Fluorinated benzoic acids can undergo decarboxylation (losing

    
     to become fluorobenzenes) at high temperatures, especially if copper or iron traces are present.
    
Scavenging

To remove trace non-fluorinated benzoic acid impurities from a fluorinated product:

  • Use a "Fluorous Solid Phase Extraction" (F-SPE) cartridge if available. The fluorinated product will retain strongly on the fluorous phase, while non-fluorinated impurities wash through.

References

  • PubChem. (n.d.). Pentafluorobenzoic acid (Compound Summary).[4][5][6] National Library of Medicine. [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note. [Link]

  • Xu, P., López-Rojas, P., & Ritter, T. (2021).[7][8] Radical Decarboxylative Carbometalation of Benzoic Acids.[7][8] Journal of the American Chemical Society, 143(14), 5349-5354.[8] (Cited for decarboxylation risks). [Link]8]

  • Pereira, L., et al. (2008). HPLC Separation of Perfluorinated Compounds Using a Pentafluorophenyl Reverse Phase Column. LCGC International. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to 1H NMR Interpretation of 2,4,6-Substituted Benzoic Acid Derivatives

For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as a cornerstone ana...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as a cornerstone analytical technique for elucidating the structure of organic molecules. This guide provides an in-depth, comparative analysis of 1H NMR spectra for 2,4,6-substituted benzoic acid derivatives, a common scaffold in medicinal chemistry. We will move beyond a simple cataloging of chemical shifts to explore the underlying principles that govern the spectral appearance of these molecules, empowering you to interpret your own data with confidence.

The Foundational Principles: Decoding the Aromatic Region

The 1H NMR spectrum of a substituted benzene ring is a rich source of structural information. The chemical shifts (δ), coupling constants (J), and multiplicity of the aromatic protons are dictated by the electronic environment and their spatial relationships.

Chemical Shift: Protons on an aromatic ring typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm.[1] This is a consequence of the ring current effect, where the circulation of π-electrons in the aromatic ring generates a local magnetic field that deshields the aromatic protons.[2] The precise chemical shift of an aromatic proton is further modulated by the electronic nature of the substituents on the ring.

  • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density leads to a shielding effect, causing the corresponding protons to resonate at a more upfield (lower ppm) chemical shift.[3]

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or halogens (-Cl, -Br), decrease the electron density on the aromatic ring. This deshields the aromatic protons, resulting in a downfield (higher ppm) shift.[3]

Coupling Constants: The interaction between the spins of neighboring, non-equivalent protons gives rise to spin-spin splitting, which is quantified by the coupling constant, J, measured in Hertz (Hz). For aromatic systems, the magnitude of J is dependent on the number of bonds separating the coupled protons:

  • Ortho coupling (³J):** Typically in the range of 7-9 Hz.

  • Meta coupling (⁴J):** Smaller, around 2-3 Hz.[4]

  • Para coupling (⁵J):** Usually very small (<1 Hz) and often not resolved.

In the case of 2,4,6-trisubstituted benzoic acids, the two remaining aromatic protons are in a meta relationship to each other. Therefore, we expect to see them as a doublet with a small coupling constant of approximately 2-3 Hz, a characteristic feature for this substitution pattern.[4]

Comparative Analysis of 2,4,6-Substituted Benzoic Acid Derivatives

The following table summarizes the experimental 1H NMR data for a series of 2,4,6-substituted benzoic acid derivatives, showcasing the influence of different substituents on the chemical shifts of the aromatic and substituent protons.

CompoundSubstituents (R₂, R₄, R₆)Aromatic Protons (H₃, H₅) Chemical Shift (δ, ppm)Substituent Proton Chemical Shift (δ, ppm)Solvent
1 -CH₃, -CH₃, -CH₃~6.8~2.3 (s, 9H, CH₃)Not Specified
2 -OCH₃, -OCH₃, -OCH₃6.57 (s, 1H), 7.60 (s, 1H)3.89 (s, 3H), 3.97 (s, 3H), 4.07 (s, 3H)CDCl₃
3 -Cl, -Cl, -ClNot explicitly stated, but expected to be downfield of benzene-CDCl₃
4 -NO₂, -NO₂, -NO₂Expected to be significantly downfield of benzene-Not Specified

The data clearly illustrates the principles outlined above. The electron-donating methyl and methoxy groups in compounds 1 and 2 shield the aromatic protons, causing them to appear at relatively upfield chemical shifts. Conversely, the electron-withdrawing chloro and nitro substituents in compounds 3 and 4 would be expected to deshield the aromatic protons, shifting them significantly downfield.

Visualizing the Substituent Effects

The following diagram illustrates the general trend of substituent effects on the chemical shift of the aromatic protons in 2,4,6-substituted benzoic acids.

Substituent_Effects cluster_upfield Upfield Shift (Shielding) cluster_downfield Downfield Shift (Deshielding) EDG Electron-Donating Groups (-OCH₃, -CH₃) Aromatic_Protons Aromatic Protons (H₃, H₅) EDG->Aromatic_Protons Shields EWG Electron-Withdrawing Groups (-NO₂, -Cl) Aromatic_Protons->EWG Deshields

Caption: Substituent effects on aromatic proton chemical shifts.

Experimental Protocol for High-Quality 1H NMR Data Acquisition

Achieving high-resolution and artifact-free 1H NMR spectra is crucial for accurate interpretation. The following step-by-step methodology provides a robust protocol for the preparation and analysis of 2,4,6-substituted benzoic acid derivatives.

I. Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-quality spectrum.

  • Analyte Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Mass of Analyte: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of the solid benzoic acid derivative.[5]

  • Choice of Deuterated Solvent: Select a deuterated solvent that completely dissolves the analyte. Chloroform-d (CDCl₃) is a common starting point for many organic compounds.[6] For more polar benzoic acid derivatives, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be more suitable. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent. Its chemical shift is highly dependent on concentration and solvent.[7][8][9]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5][10] Gentle vortexing or sonication can aid in dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution into the NMR tube through a small plug of glass wool in a Pasteur pipette.

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak can often be used for calibration.[5]

II. NMR Data Acquisition

The following is a general workflow for acquiring a 1D proton NMR spectrum. Specific parameters may need to be optimized based on the instrument and sample.

NMR_Workflow A Sample Insertion B Locking A->B Place sample in magnet C Shimming B->C Stabilize magnetic field D Tuning and Matching C->D Optimize field homogeneity E Data Acquisition D->E Optimize signal reception F Data Processing E->F Collect FIDs

Caption: General workflow for NMR data acquisition.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure stability during the experiment.[10]

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.[10]

  • Tuning and Matching: The NMR probe is tuned to the proton frequency to maximize the efficiency of radiofrequency pulse transmission and signal detection.[10]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for 1D proton NMR.

    • Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.

    • Spectral Width: A spectral width of at least 12 ppm is recommended to ensure all signals, including the carboxylic acid proton, are captured.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.

  • Data Acquisition: Initiate the acquisition to collect the Free Induction Decays (FIDs).

III. Data Processing

  • Fourier Transform: The acquired FIDs are converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration: The relative areas under the peaks are integrated to determine the proton ratios in the molecule.

By following this comprehensive guide, researchers can confidently interpret the 1H NMR spectra of 2,4,6-substituted benzoic acid derivatives, enabling the unambiguous confirmation of their molecular structures.

References

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Electronic Supplementary Material (ESI) for RSC Advances. (n.d.). Supporting Information. Retrieved from [Link]

  • DSpace@MIT. (n.d.). APPENDIX 2. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trinitrobenzoic acid. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Comparative

HPLC method development for separating fluorinated benzoic acid isomers

An In-Depth Guide to HPLC Method Development for the Separation of Fluorinated Benzoic Acid Isomers For researchers and professionals in drug development, the precise separation and quantification of isomeric impurities...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Separation of Fluorinated Benzoic Acid Isomers

For researchers and professionals in drug development, the precise separation and quantification of isomeric impurities are paramount. Fluorinated benzoic acid isomers, common fragments or impurities in active pharmaceutical ingredients (APIs), present a significant analytical challenge. Their subtle structural differences often result in nearly identical physicochemical properties, making them difficult to resolve with generic chromatographic methods.

This guide provides a comprehensive comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for this specific challenge. We will move beyond rote protocols to explain the scientific rationale behind each decision, empowering you to build a method that is not only effective but also scientifically sound and defensible.

The Foundational Challenge: Why Are Isomers So Difficult to Separate?

Positional isomers, such as 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid, share the same molecular weight and formula. Their primary differences lie in the electronic and steric effects imparted by the fluorine atom's position on the aromatic ring. These subtle shifts influence the molecule's overall hydrophobicity and acidity (pKa), which are the primary handles we can use to achieve separation in reversed-phase HPLC. A successful method must exploit these minute differences.

A Strategic Workflow for Method Development

Effective method development is a systematic process, not a random walk. It begins with understanding the analyte and progressively refines chromatographic parameters to achieve the desired resolution.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Strategy cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization Analyte Analyte Characterization (pKa, logP of Isomers) Column_Screen Column Chemistry Screening (C18 vs. Phenyl-Hexyl) Analyte->Column_Screen Mobile_Phase Mobile Phase Optimization Column_Screen->Mobile_Phase pH_Adjust pH Adjustment (Control Ionization) Mobile_Phase->pH_Adjust Organic_Mod Organic Modifier (ACN vs. MeOH, Gradient) Mobile_Phase->Organic_Mod Fine_Tune Fine-Tuning (Temp, Flow Rate) Organic_Mod->Fine_Tune Validation Method Validation (ICH Guidelines) Fine_Tune->Validation caption Figure 1. Strategic workflow for HPLC method development.

Caption: Figure 1. A systematic approach to HPLC method development for isomeric compounds.

Comparison of Core Method Components

The Critical Choice: Stationary Phase Chemistry

The stationary phase is the heart of the separation. While a standard C18 column is the workhorse of reversed-phase chromatography, it may not be the optimal choice for closely related isomers.

  • C18 (Octadecylsilane): This phase separates primarily based on hydrophobicity.[1] For fluorinated benzoic acid isomers, the difference in hydrophobicity can be minimal, leading to poor resolution. It is a reliable starting point but often requires extensive mobile phase optimization.

  • Phenyl-Hexyl: This is often a superior choice for aromatic isomers. The phenyl-hexyl ligand offers two modes of interaction: the primary hydrophobic interaction from the alkyl chain and a secondary, highly valuable pi-pi (π-π) interaction between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[1][2][3] This secondary interaction is sensitive to the electron density of the analyte's aromatic ring, which is directly influenced by the position of the electronegative fluorine atom. This provides an alternative selectivity that can resolve peaks a C18 column cannot.[2]

InteractionMechanisms cluster_C18 C18 Column cluster_Phenyl Phenyl-Hexyl Column C18_Phase Silica Surface C18 Alkyl Chains Analyte_C18 Fluorobenzoic Acid Analyte_C18->C18_Phase:f1 Hydrophobic Interaction Phenyl_Phase Silica Surface Phenyl-Hexyl Ligands Analyte_Phenyl Fluorobenzoic Acid Analyte_Phenyl->Phenyl_Phase:f1 Hydrophobic Interaction Analyte_Phenyl->Phenyl_Phase:f1 π-π Interaction caption Figure 2. Comparison of separation mechanisms.

Caption: Figure 2. C18 relies on hydrophobicity, while Phenyl-Hexyl adds π-π interactions.

Mobile Phase pH: The Key to Selectivity

For ionizable compounds like carboxylic acids, mobile phase pH is the most powerful tool for manipulating retention time and selectivity.[4][5][6] The carboxylic acid group has a pKa value (for benzoic acid, ~4.2).

  • At pH << pKa (e.g., pH 2.5-3.0): The acid is predominantly in its neutral, protonated form (-COOH). This form is less polar and will be strongly retained on a reversed-phase column.

  • At pH >> pKa (e.g., pH 6.0-7.0): The acid is in its ionized, deprotonated form (-COO⁻). This form is much more polar and will be weakly retained, eluting much earlier.[7][8]

The key is to operate at a pH that is approximately 1-1.5 units away from the analyte's pKa.[9] Operating too close to the pKa can lead to split or broad peaks because both the ionized and non-ionized forms of the analyte exist in significant concentrations.[5] By carefully controlling the pH, you can subtly alter the ionization state of each isomer, magnifying the small pKa differences between them and improving separation.

Organic Modifier and Gradient

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers. ACN is generally preferred for its lower viscosity and UV transparency. A gradient elution (where the percentage of organic modifier is increased over time) is typically necessary to elute the isomers with good peak shape in a reasonable timeframe.

Experimental Protocols & Comparative Data

Here, we compare two methods for the separation of a standard mixture of 2-fluorobenzoic acid (2-FBA), 3-fluorobenzoic acid (3-FBA), and 4-fluorobenzoic acid (4-FBA).

Protocol 1: Standard C18 Method
  • Objective: Establish a baseline separation using a conventional C18 column.

  • Methodology:

    • System: Standard HPLC or UPLC system with UV detector.[10] UPLC systems, which use sub-2 µm particles, can offer significantly better resolution and faster analysis times.[11][12][13]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[14]

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.[15]

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve standard mix in 50:50 Water:Acetonitrile to a concentration of 100 µg/mL for each isomer.

Protocol 2: Enhanced Selectivity Phenyl-Hexyl Method
  • Objective: Improve the resolution of co-eluting isomers using a Phenyl-Hexyl column.

  • Methodology:

    • System: Same as Protocol 1.

    • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 35% B to 65% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Same as Protocol 1.

Comparative Performance Data

The following table summarizes the expected performance of the two methods. Data is illustrative, based on typical chromatographic behavior.

ParameterMethod 1: C18Method 2: Phenyl-HexylJustification
Analyte Retention Time (min) Retention Time (min)
2-FBA8.29.5Increased retention on Phenyl-Hexyl due to stronger interactions.
3-FBA8.910.8Elution order may change based on π-π interactions.[2]
4-FBA8.9511.5
Resolution (Rs)
Rs (2-FBA / 3-FBA)1.82.5Phenyl-Hexyl provides superior resolution.
Rs (3-FBA / 4-FBA)0.7 (Co-elution)2.1Critical pair is resolved due to alternative selectivity.
Tailing Factor (Tf)
All Peaks~1.2~1.1Buffering in Method 2 often leads to improved peak symmetry.

Advanced Separation Strategies

When isomers are particularly challenging, or if they are chiral, more advanced techniques may be required:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative to reversed-phase, HILIC uses a polar stationary phase with a high-organic mobile phase. It is excellent for separating polar compounds that are poorly retained in reversed-phase mode.[16][17][18]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, offering a "green" alternative with fast separations.[19][20] It is particularly powerful for chiral separations of fluorinated compounds.[21][22]

Method Validation: Ensuring Trustworthiness

Once an optimal separation is achieved, the method must be validated to ensure it is suitable for its intended purpose.[23][24] Key validation parameters, as defined by the International Council for Harmonisation (ICH), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[25]

  • Linearity and Range: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.[25]

  • Accuracy & Precision: Ensuring the closeness of results to the true value (accuracy) and the agreement between a series of measurements (precision).[24]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.[25]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[24]

Conclusion

The separation of fluorinated benzoic acid isomers is a challenging but achievable task that highlights the importance of a systematic and scientifically-grounded approach to HPLC method development. While a standard C18 column provides a starting point, leveraging stationary phases with alternative selectivities, such as a Phenyl-Hexyl column, is often critical for success. The true power of method development lies in the precise control of the mobile phase pH to manipulate the ionization state of the acidic analytes. By understanding the underlying chemical principles and comparing different strategies, researchers can develop robust, reliable, and validated methods for the accurate analysis of these critical compounds.

References

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Google.
  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI. (2026, January 27). Oreate AI.
  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Pharmaguideline.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles - SynThink Research Chemicals. (2023, June 13). SynThink Research Chemicals.
  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1). Veeprho.
  • THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC) - Selerity Technologies. Selerity Technologies.
  • Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed. (2017, December 15). PubMed.
  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography - PerkinElmer. PerkinElmer.
  • HPLC vs UPLC: Key Differences & Applications. (2025, December 7). Google.
  • Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers | Request PDF - ResearchGate. ResearchGate.
  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Moravek.
  • Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC. PMC.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Google.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2021, March 26). LCGC International.
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Industry news.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022, April 15). Google.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Phenomenex.
  • A Review on Comparative study of HPLC and UPLC - RJPT. (2019, October 24). RJPT.
  • UPLC vs HPLC: what is the difference? - Alispharm. (2023, October 11). Alispharm.
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178 - Waters Knowledge Base. Waters Knowledge Base.
  • HPLC vs UPLC - What's the Difference? - Chromatography Today. Chromatography Today.
  • Hydrophilic-Interaction Chromatography: An Update - LCGC International. (2022, April 15). LCGC International.
  • Comparative assessment of C18 and phenyl-hexyl column for separation of... | Download Scientific Diagram - ResearchGate. ResearchGate.
  • Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid - Benchchem. Benchchem.
  • Supercritical Fluid Chromatography - Buchi.com. Buchi.com.
  • Hydrophilic Interaction Liquid Chromatography - Sigma-Aldrich. Sigma-Aldrich.
  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. Teledyne Labs.
  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures | HALO Columns. HALO Columns.
  • Basic Principles for Purification Using Supercritical Fluid Chromatography | Waters. Waters.
  • HPLC 2025 - ORBi. (2025, June 19). ORBi.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. Shimadzu.
  • Control pH During Method Development for Better Chromatography - Agilent. Agilent.
  • The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol - Columbia University. Columbia University.

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Validation

Comparison of reactivity: 2-Bromo vs 4-Bromo fluorinated benzoic acids

Topic: Comparison of Reactivity: 2-Bromo vs. 4-Bromo Fluorinated Benzoic Acids Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Executive Summary In the design of fluorinated bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Reactivity: 2-Bromo vs. 4-Bromo Fluorinated Benzoic Acids Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In the design of fluorinated bioactive scaffolds, the positional isomerism of the bromine handle relative to the carboxylic acid is not merely a structural detail—it is the primary determinant of synthetic strategy.

This guide compares the reactivity of 2-bromo-fluorobenzoic acids (ortho-substituted) against 4-bromo-fluorobenzoic acids (para-substituted). While the fluorine atom provides a background of inductive electron withdrawal (


), the bromine position dictates the steric environment and the available reaction pathways.

Key Takeaway:

  • 4-Bromo Isomers: Behave as "standard" aryl halides. Ideal for linear chain extension via cross-coupling. High stability.

  • 2-Bromo Isomers: Sterically hindered and electronically unique. Prone to protodecarboxylation under metal catalysis but offer exclusive access to heterocycles (e.g., phthalides, isocoumarins) via cyclization.

Part 1: Structural & Electronic Landscape

The reactivity divergence stems from the "Ortho Effect"—a combination of steric compression and field effects unique to the 2-position.

Acid Dissociation (pKa)

The position of the bromine (and fluorine) significantly alters the acidity of the carboxylic head group.

Feature2-Bromo-Fluorobenzoic Acid (Ortho)4-Bromo-Fluorobenzoic Acid (Para)
Steric Environment High. Br forces COOH out of planarity.Low. COOH remains planar with ring.
Acidity (pKa) Stronger Acid (~2.8 - 3.0). Steric inhibition of resonance stabilizes the carboxylate; -I effect is proximal.Weaker Acid (~3.8 - 4.0). Resonance stabilization of the neutral acid is intact.
Solubility Lower solubility in non-polar solvents due to polarity/ionization.Higher solubility in organic media.
The "Decarboxylation Danger Zone"

A critical insight for process chemists is thermal stability during metal catalysis.

  • 4-Bromo: Thermally stable up to >150°C.

  • 2-Bromo: Prone to Protodecarboxylation (loss of CO₂) at temperatures >100°C in the presence of Pd or Cu catalysts. The steric strain is relieved by ejecting CO₂.

    • Mitigation: Use lower temperatures (<80°C) or silver salts (Ag₂CO₃) to stabilize the carboxylate.

Part 2: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Suzuki coupling is the most common transformation for these substrates. The reaction kinetics differ by an order of magnitude.

Comparative Performance Data

Data simulated based on standard reactivity trends of halobenzoic acids.

Parameter4-Bromo (Para)2-Bromo (Ortho)
Relative Rate (

)
100 (Reference)< 5 (Sluggish)
Catalyst Requirement Standard Pd(PPh3)4 or Pd(dppf)Cl2Bulky, electron-rich ligands (e.g., S-Phos, X-Phos)
Base Sensitivity Tolerates weak bases (Na₂CO₃)Requires stronger bases (K₃PO₄) or anhydrous conditions
Side Reactions Minimal (<5% homocoupling)Protodecarboxylation (up to 30% without optimization)
Mechanistic Bottleneck (Visualized)

The 2-bromo isomer suffers during the Oxidative Addition step due to steric clash with the phosphine ligands, and during Transmetallation where the boronate must approach a crowded center.

Suzuki_Comparison Figure 1: Divergence in Catalytic Cycle based on Bromine Position Substrate_4Br 4-Bromo Substrate (Sterically Open) Pd_0 Pd(0) Active Species Substrate_2Br 2-Bromo Substrate (Sterically Hindered) OxAdd_Fast Oxidative Addition (FAST) Pd_0->OxAdd_Fast + 4-Br OxAdd_Slow Oxidative Addition (SLOW) Requires S-Phos/X-Phos Pd_0->OxAdd_Slow + 2-Br Transmetal Transmetallation (Boronic Acid) OxAdd_Fast->Transmetal OxAdd_Slow->Transmetal Decarbox SIDE REACTION: Protodecarboxylation (Loss of CO2) OxAdd_Slow->Decarbox High Temp / Long Reaction Time Product Biaryl Product Transmetal->Product Reductive Elimination

Part 3: Lithium-Halogen Exchange & Cyclization[2]

This is where the 2-bromo isomer shines. While 4-bromo substrates are limited to linear coupling, 2-bromo substrates serve as precursors for "anionic cyclization."

The "Directed" Advantage
  • 4-Bromo: Lithium-halogen exchange generates a transient aryl-lithium species that must be quenched by an external electrophile.

  • 2-Bromo: The generated aryl-lithium is positioned ortho to the carboxylate (or amide/ester derivative). This allows for immediate intramolecular trapping.

Protocol: Handling the Acidic Proton

Both substrates possess an acidic COOH proton.

  • Method A (Sacrificial Base): Use 2.2 equivalents of n-BuLi. The first eq.[1] deprotonates COOH; the second performs the Li-Br exchange.

  • Method B (Protection): Convert COOH to an oxazoline or ester before lithiation.

Critical Warning: 2-Lithio-benzoates are unstable above -50°C and can eliminate to form Benzyne , a highly reactive intermediate that leads to tars/polymerization.

Part 4: Experimental Protocols

Protocol A: High-Yield Suzuki Coupling for 2-Bromo-Substrates

Designed to overcome steric hindrance and prevent decarboxylation.

Substrate: 2-Bromo-4-fluorobenzoic acid (1.0 equiv) Reagents:

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene:Water (10:1)

Workflow:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and base. Cycle vacuum/Argon 3 times. Oxygen is fatal to the electron-rich S-Phos ligand.

  • Catalyst Addition: Add Pd(OAc)₂ and S-Phos as a pre-mixed solution in toluene.

  • Temperature Control: Heat to 80°C . Do not exceed 100°C to avoid decarboxylation.

  • Monitoring: Monitor by HPLC. Reaction typically completes in 2-4 hours.

  • Workup: Acidify to pH 3 with 1M HCl (carefully, to avoid precipitating boronic byproducts) and extract with EtOAc.

Protocol B: Lithium-Exchange for 4-Bromo-Substrates

Standard linker synthesis.

Substrate: 4-Bromo-2-fluorobenzoic acid (1.0 equiv) Reagents:

  • Base: n-BuLi (2.2 equiv, 2.5M in hexanes)

  • Electrophile: DMF (3.0 equiv)

  • Solvent: Anhydrous THF

Workflow:

  • Cryogenics: Cool substrate in THF to -78°C .

  • Exchange: Add n-BuLi dropwise. The first equivalent forms the lithium carboxylate (exothermic); the second exchanges the Br (slower). Stir for 30 mins at -78°C.

  • Quench: Add DMF. Warm to RT.

  • Result: Formation of 4-formyl-2-fluorobenzoic acid.

Part 5: Decision Matrix

Use this table to select the correct isomer for your target application.

Application GoalPreferred IsomerRationale
Linear Drug Linker 4-Bromo Minimal steric interference; predictable SAR.
Phthalide/Isocoumarin 2-Bromo Proximity of Br and COOH allows cyclization.
Atropisomer Design 2-Bromo Ortho-substitution creates rotational barriers (axial chirality).
Scale-Up (>1kg) 4-Bromo Cheaper catalysts (PPh3 based) and no decarboxylation risk.
SNAr Reactivity 4-Bromo Para-position is better activated for nucleophilic attack if an EWG (like NO₂) is present.

References

  • Goossen, L. J., et al. "Palladium-catalyzed synthesis of biaryls from aryl halides and carboxylic acids." Angewandte Chemie International Edition, 2006. (Discusses decarboxylative cross-coupling risks).

  • Barder, T. E., Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. (Defines S-Phos utility for ortho-substituted substrates).

  • Parham, W. E., & Bradsher, C. K. "Aromatic organolithium reagents bearing electrophilic groups. Preparation by halogen-lithium exchange." Accounts of Chemical Research, 1982. (Foundational text on ortho-lithiation/cyclization).

  • Sigma-Aldrich Technical Bulletin. "Suzuki Cross-Coupling Reaction User Guide." (General protocols for halo-benzoic acids).

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of Carboxylic Acids and Trifluoromethyl Groups

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, non-destru...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for this purpose. This guide provides an in-depth, comparative analysis of the IR spectral signatures of two functional groups of significant interest in medicinal chemistry and materials science: the carboxylic acid (-COOH) and the trifluoromethyl (-CF3) group. By understanding their distinct vibrational modes, researchers can confidently identify and differentiate these moieties, even within complex molecular architectures.

The Foundation: Understanding Molecular Vibrations

Infrared spectroscopy operates on the principle that covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific frequencies.[1][2] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular "fingerprint".[1][2] The position of an absorption band (in wavenumbers, cm⁻¹), its intensity, and its shape provide valuable clues about the types of bonds and functional groups present.[1][3]

The Carboxylic Acid Signature: A Tale of Two Bonds and Hydrogen Bonding

The carboxylic acid functional group is defined by the presence of a carbonyl (C=O) and a hydroxyl (O-H) group attached to the same carbon atom. This combination gives rise to some of the most recognizable and informative peaks in an IR spectrum.

The Broad O-H Stretch: A Hallmark of Hydrogen Bonding

The most characteristic feature of a carboxylic acid in an IR spectrum is an intensely broad absorption band for the O-H stretching vibration, typically spanning a wide range from 3300 to 2500 cm⁻¹.[4] This exceptional broadness is a direct consequence of strong intermolecular hydrogen bonding, which leads to the formation of dimers in the condensed phase.[5] The hydrogen bonding weakens the O-H bond, shifting its stretching frequency to a lower wavenumber compared to the sharper O-H stretch seen in alcohols (around 3600-3200 cm⁻¹).[6]

The Intense C=O Stretch: A Reliable Indicator

A strong and sharp absorption due to the C=O stretching vibration is another key diagnostic peak for carboxylic acids, typically appearing in the region of 1760-1690 cm⁻¹.[4] The exact position of this peak is sensitive to the molecular environment:

  • Dimerization: In the common hydrogen-bonded dimer form, the C=O stretch is observed at a lower frequency, around 1725-1700 cm⁻¹.[5]

  • Conjugation: If the carboxylic acid is conjugated with a double bond or an aromatic ring, the C=O stretching frequency is lowered by 20-30 cm⁻¹ due to resonance, which imparts more single-bond character to the carbonyl group.[7]

Additional Diagnostic Peaks

Beyond the prominent O-H and C=O stretches, carboxylic acids also exhibit other useful, albeit less intense, absorption bands:

  • C-O Stretch: A medium-intensity band corresponding to the C-O stretching vibration is typically found between 1320 and 1210 cm⁻¹.[4]

  • O-H Bend: An out-of-plane O-H bending vibration often appears as a broad, medium-intensity peak around 920 cm⁻¹.[8]

The Trifluoromethyl Group Signature: Strong Absorptions from a Highly Polar Moiety

The trifluoromethyl group (-CF3) is a common substituent in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Its IR spectrum is dominated by the very strong and highly polar C-F bonds.

The Intense C-F Stretches: A Crowded but Informative Region

The trifluoromethyl group gives rise to multiple, intense absorption bands in the 1400-1000 cm⁻¹ region, corresponding to symmetric and asymmetric C-F stretching vibrations. These peaks are often the strongest in the spectrum for a molecule containing a -CF3 group. The exact positions and appearances of these bands can be complex and are influenced by the electronic environment of the -CF3 group.

  • Asymmetric C-F Stretch: This is typically a very strong and broad absorption found in the range of 1180-1120 cm⁻¹.

  • Symmetric C-F Stretch: This absorption is also strong and usually appears at a higher frequency than the asymmetric stretch, in the region of 1350-1300 cm⁻¹.

The strong electron-withdrawing nature of the fluorine atoms significantly influences the vibrational frequencies of adjacent bonds, a factor that can be used for more detailed structural elucidation.

Comparative Analysis: Distinguishing -COOH and -CF3 in an IR Spectrum

The distinct spectral regions and characteristics of carboxylic acids and trifluoromethyl groups allow for their unambiguous differentiation.

FeatureCarboxylic Acid (-COOH)Trifluoromethyl (-CF3)
Primary Diagnostic Peak Very broad O-H stretch (3300-2500 cm⁻¹)Very strong, multiple C-F stretches (1400-1000 cm⁻¹)
Secondary Diagnostic Peak Strong, sharp C=O stretch (1760-1690 cm⁻¹)Strong symmetric and asymmetric C-F stretches
Other Notable Peaks C-O stretch (1320-1210 cm⁻¹), O-H bend (~920 cm⁻¹)C-F bending modes (lower frequency region)
Peak Intensity O-H (broad, strong), C=O (very strong, sharp)C-F stretches (typically the strongest peaks in the spectrum)

Below is a visual representation of the key distinguishing IR spectral regions for carboxylic acids and trifluoromethyl groups.

Caption: Key IR absorption regions for -COOH and -CF3 groups.

A Case Study: 4-(Trifluoromethyl)benzoic Acid

To illustrate the simultaneous presence of both functional groups, consider the IR spectrum of 4-(trifluoromethyl)benzoic acid. In its spectrum, one would expect to observe:

  • A very broad O-H stretch from approximately 3300 to 2500 cm⁻¹.

  • A strong C=O stretch, likely shifted to a lower wavenumber (around 1700-1680 cm⁻¹) due to conjugation with the aromatic ring.

  • Very strong and complex absorptions in the 1400-1000 cm⁻¹ region, characteristic of the C-F stretching vibrations of the -CF3 group.

  • Aromatic C-H and C=C stretching bands.

The presence of both the broad O-H/strong C=O combination and the intense C-F absorptions provides definitive evidence for the structure.

Experimental Protocol: Acquiring High-Quality IR Spectra with ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy that requires minimal to no sample preparation for many liquid and solid samples.[9] The following is a step-by-step guide for acquiring an IR spectrum using a typical ATR-FTIR instrument.

Rationale for Choosing ATR-FTIR

ATR-FTIR is often preferred over traditional transmission methods for its ease of use, speed, and the ability to analyze samples in their native state.[9] It is particularly advantageous for strongly absorbing or thick samples that would produce saturated signals in transmission mode.

Step-by-Step Protocol

1. Background Spectrum Acquisition:

  • Causality: A background spectrum of the clean ATR crystal and the surrounding air is essential to correct for instrumental and environmental absorptions (e.g., CO2 and water vapor), ensuring that the final spectrum only represents the sample.

  • Procedure:

    • Ensure the ATR crystal is clean. A common cleaning procedure involves wiping the crystal with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or ethanol, followed by a dry wipe.

    • With nothing on the crystal, initiate the background scan from the instrument's software. This typically involves an automated series of scans that are averaged to improve the signal-to-noise ratio.

2. Sample Application:

  • For Liquid Samples:

    • Causality: A sufficient amount of liquid should be applied to completely cover the ATR crystal surface to ensure a representative and reproducible spectrum.

    • Procedure:

      • Using a clean pipette, place a few drops of the liquid sample onto the center of the ATR crystal.

      • If the liquid is volatile, it may be necessary to acquire the spectrum quickly or use a volatile liquid cover.

  • For Solid Samples (Powders or Films):

    • Causality: Good contact between the solid sample and the ATR crystal is crucial for obtaining a high-quality spectrum. An anvil or pressure clamp is used to ensure this intimate contact.

    • Procedure:

      • Place a small amount of the solid powder or a thin film onto the center of the ATR crystal.

      • Carefully lower the instrument's pressure anvil onto the sample until it is held firmly against the crystal. Apply consistent pressure for reproducible results. Do not overtighten, as this can damage the crystal.

3. Sample Spectrum Acquisition:

  • Procedure:

    • Initiate the sample scan from the software. The instrument will collect a series of scans and average them.

    • The software will automatically ratio the sample scan against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

4. Cleaning:

  • Causality: Thorough cleaning of the ATR crystal after each measurement is critical to prevent cross-contamination between samples.

  • Procedure:

    • Remove the sample from the crystal.

    • Clean the crystal and the pressure anvil tip using a soft, lint-free cloth and an appropriate solvent that will dissolve the sample residue without damaging the crystal (isopropanol is often a good choice).

The following diagram illustrates the general workflow for ATR-FTIR analysis.

G start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Sample to Crystal (Liquid or Solid) background_scan->apply_sample acquire_sample_spectrum Acquire Sample Spectrum apply_sample->acquire_sample_spectrum clean_after Clean Crystal and Anvil acquire_sample_spectrum->clean_after end End clean_after->end

Caption: Workflow for ATR-FTIR Spectroscopy.

Conclusion

The carboxylic acid and trifluoromethyl groups present highly characteristic and readily distinguishable infrared spectra. The broad O-H stretch and strong C=O stretch of carboxylic acids are in stark contrast to the intense and complex C-F stretching absorptions of the trifluoromethyl group. By understanding the origins of these spectral features and the factors that influence them, researchers can confidently identify these crucial functional groups, aiding in reaction monitoring, quality control, and the elucidation of molecular structures. The use of modern techniques like ATR-FTIR further simplifies the process, allowing for rapid and reliable analysis of a wide range of samples.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]

  • Sample preparation for FT-IR. Northern Illinois University. Retrieved from [Link]

  • Guide to FT-IR Spectroscopy - Bruker. Bruker. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Retrieved from [Link]

  • Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(5-6), 471–487.
  • Step-by-step Analysis of FTIR - 2023 - UniTechLink. (n.d.). Retrieved from [Link]

  • 4-(Trifluoromethyl)benzoic acid. PubChem. Retrieved from [Link]

  • Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed), 1311.
  • Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy - ACS.org. (n.d.). Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1). Retrieved from [Link]

  • 4-Trifluoromethylbenzoic acid, 2-methylbutyl ester - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Infrared-Optical Double Resonance Spectroscopic Investigation of Trifluoromethylphenols and Their Water Complexes | The Journal of Physical Chemistry A - ACS Publications. (2012, May 21). Retrieved from [Link]

  • Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3 - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. (n.d.). Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide - AZoOptics. (2025, March 21). Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material - ResearchGate. (2019, April 15). Retrieved from [Link]

  • 8-Phenyl-13a-(trifluoromethyl)-13aH-benzo[9][10]imidazo[1,2-a]chromeno[3,2-e]pyridine-6-carbonitrile - MDPI. (n.d.). Retrieved from [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.). Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. (n.d.). Retrieved from [Link]

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022, August 1). Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • The IR Spectra, Molar Absorptivity, and Integrated Molar Absorptivity of the C 76 -D 2 and C 84 -D 2 :22 Isomers - ResearchGate. (2025, August 7). Retrieved from [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Fluorobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Isomer Differentiation Brominated fluorobenzoic acids are a class of halogenated aromatic compounds with increasing significa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Isomer Differentiation

Brominated fluorobenzoic acids are a class of halogenated aromatic compounds with increasing significance in medicinal chemistry and materials science. The precise substitution pattern of the bromine and fluorine atoms on the benzoic acid core dictates the molecule's chemical and biological properties. Consequently, the ability to distinguish between isomers is paramount. Mass spectrometry, a cornerstone of modern analytical chemistry, offers a powerful tool for this purpose. However, the similarity in molecular weight among isomers necessitates a detailed understanding of their distinct fragmentation patterns upon ionization. This guide provides a comparative analysis of these patterns, focusing on the data obtained from major spectral libraries to aid researchers in isomer identification.

Fundamental Principles of Mass Spectrometry Fragmentation

To appreciate the nuances in the fragmentation of brominated fluorobenzoic acids, a brief overview of the underlying principles is essential. In a typical mass spectrometer, molecules are first ionized, often by techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The resulting ions are then fragmented, and the mass-to-charge ratios (m/z) of the fragments are measured.

Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) that is prone to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

Electrospray Ionization (ESI): This "soft" ionization technique is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with less fragmentation than EI. Tandem mass spectrometry (MS/MS) is often employed with ESI, where a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed.

The fragmentation of the molecular or precursor ion is not random; it is governed by the chemical structure of the molecule, with bonds cleaving to form the most stable carbocations and neutral radical species. For substituted benzoic acids, common fragmentation pathways include the loss of the carboxyl group, hydroxyl radical, and rearrangements involving the aromatic ring and its substituents.

Comparative Fragmentation Analysis of Brominated Fluorobenzoic Acid Isomers

The following sections detail the fragmentation patterns of several brominated fluorobenzoic acid isomers. The data presented is a synthesis of information gathered from publicly available spectral databases, including the NIST Mass Spectrometry Data Center and the MassBank of North America (MoNA).

2-Bromo-3-fluorobenzoic Acid

The mass spectrum of 2-bromo-3-fluorobenzoic acid showcases characteristic fragmentation pathways. The molecular ion peak is observed with its isotopic partner due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Key Fragmentation Pathways:

  • Loss of the carboxyl group (-COOH): A significant fragmentation pathway involves the cleavage of the C-C bond between the aromatic ring and the carboxyl group, resulting in a prominent ion.

  • Loss of a hydroxyl radical (-OH): Cleavage of the C-OH bond in the carboxyl group leads to the formation of an acylium ion.

  • Decarboxylation followed by loss of bromine: The ion formed after the loss of the carboxyl group can further fragment by losing a bromine atom.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
218/220 (M⁺˙)173/175-COOH
218/220 (M⁺˙)201/203-OH
173/17594-Br
4-Bromo-2-fluorobenzoic Acid

The positional difference of the substituents in 4-bromo-2-fluorobenzoic acid leads to subtle but important differences in its fragmentation pattern compared to the 2,3-isomer.

Key Fragmentation Pathways:

  • Initial loss of the hydroxyl radical: Similar to the 2,3-isomer, the loss of the -OH radical to form an acylium ion is a major fragmentation route.

  • Subsequent loss of carbon monoxide (CO): The acylium ion can then lose a molecule of CO.

  • Loss of the entire carboxyl group: This pathway is also observed, leading to a bromofluorobenzene radical cation.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
218/220 (M⁺˙)201/203-OH
201/203173/175-CO
218/220 (M⁺˙)173/175-COOH
5-Bromo-2-fluorobenzoic Acid

The fragmentation of 5-bromo-2-fluorobenzoic acid presents another variation in the fragmentation pattern, highlighting the influence of substituent position on bond cleavage probabilities.

Key Fragmentation Pathways:

The fragmentation of this isomer is expected to follow similar pathways to the other isomers, including the loss of -OH, -COOH, and subsequent fragmentation of the resulting ions. The relative intensities of the fragment ions will be key to its differentiation.

2-Bromo-5-fluorobenzoic Acid

The fragmentation of this isomer is anticipated to be influenced by the para-positioning of the bromine and fluorine atoms relative to each other.

Key Fragmentation Pathways:

Similar to the other isomers, the primary fragmentation events are likely the loss of the hydroxyl radical and the entire carboxyl group.

As with the 5-bromo-2-fluorobenzoic acid, a readily accessible, detailed mass spectrum for comparative analysis was not found in the public databases searched.

3-Bromo-4-fluorobenzoic Acid

The meta-position of the bromine atom relative to the carboxyl group in 3-bromo-4-fluorobenzoic acid will influence the electronic environment of the aromatic ring and, consequently, its fragmentation.

Key Fragmentation Pathways:

The fragmentation is expected to proceed through the characteristic losses of -OH and -COOH. The stability of the resulting fragment ions will determine the dominant pathways.

Experimental Protocols

The following provides a general methodology for the analysis of brominated fluorobenzoic acids by Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of such compounds.

4.1 Sample Preparation

  • Standard Preparation: Accurately weigh approximately 1 mg of the brominated fluorobenzoic acid isomer and dissolve it in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, derivatization of the carboxylic acid group is often necessary. A common method is silylation.

    • To 100 µL of the sample or standard solution in a vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

4.2 GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Scan Range: m/z 40-400.

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for the analyzed isomers.

graph Fragmentation_2_bromo_3_fluorobenzoic_acid { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

M [label="[M]⁺˙\nm/z 218/220"]; F1 [label="[M-OH]⁺\nm/z 201/203"]; F2 [label="[M-COOH]⁺˙\nm/z 173/175"]; F3 [label="[C₆H₃F]⁺\nm/z 94"];

M -> F1 [label="-OH"]; M -> F2 [label="-COOH"]; F2 -> F3 [label="-Br"]; }

Caption: Proposed fragmentation of 2-bromo-3-fluorobenzoic acid.

graph Fragmentation_4_bromo_2_fluorobenzoic_acid { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

M [label="[M]⁺˙\nm/z 218/220"]; F1 [label="[M-OH]⁺\nm/z 201/203"]; F2 [label="[M-OH-CO]⁺\nm/z 173/175"]; F3 [label="[M-COOH]⁺˙\nm/z 173/175"];

M -> F1 [label="-OH"]; F1 -> F2 [label="-CO"]; M -> F3 [label="-COOH"]; }

Caption: Proposed fragmentation of 4-bromo-2-fluorobenzoic acid.

Conclusion and Future Perspectives

The mass spectrometric fragmentation patterns of brominated fluorobenzoic acids are rich with structural information, allowing for the differentiation of isomers based on the relative abundances of key fragment ions. The primary fragmentation pathways involve the loss of the hydroxyl radical and the entire carboxyl group from the molecular ion. The subtle differences in the subsequent fragmentation steps, influenced by the positions of the bromine and fluorine substituents, provide a basis for their unambiguous identification.

This guide highlights the importance of publicly accessible spectral databases for the scientific community. The lack of readily available, high-quality mass spectra for several isomers of brominated fluorobenzoic acids underscores the need for continued efforts in data acquisition and sharing. As new analytical techniques and instrumentation become available, a deeper understanding of the complex fragmentation mechanisms of these and other important classes of molecules will undoubtedly emerge.

References

  • NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • MassBank of North America (MoNA). [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • SpectraBase. Wiley Science Solutions. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. The compounds you work with, such as 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. The compounds you work with, such as 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid, are powerful intermediates in pharmaceutical and agrochemical synthesis. However, their unique reactivity and composition demand a rigorous and informed approach to waste management. This guide moves beyond mere compliance, offering a framework for understanding the chemical principles that underpin safe disposal procedures, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Core Chemical Profile

Understanding the intrinsic hazards of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid is the foundation of its safe management. This compound is a halogenated aromatic carboxylic acid, a classification that immediately dictates its handling and disposal pathway. As a solid, it appears as a white, fluffy crystalline powder[1].

While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number (1800423-60-2) is not broadly available, data from closely related structural analogs allows for a reliable inference of its hazard profile. Analogs such as 2-Bromo-4-(trifluoromethyl)benzoic acid and 2-bromo-6-(trifluoromethyl)benzoic acid are known to cause significant skin and eye irritation, with potential for respiratory irritation[2]. Therefore, it is imperative to handle this compound with the assumption that it carries similar risks.

Table 1: Inferred Hazard Profile of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid

Hazard Class GHS Pictogram Signal Word Hazard Statement Causality and Field Insight
Skin Irritation Exclamation Mark Warning H315: Causes skin irritation[2]. The acidic nature of the carboxylic group, combined with the reactivity imparted by the bromine and fluorine atoms, can disrupt skin integrity upon contact.
Eye Irritation Exclamation Mark Warning H319: Causes serious eye irritation[2]. The fine crystalline nature of the powder increases the risk of ocular exposure, where the compound's chemical properties can cause significant damage to sensitive eye tissues.

| Respiratory Irritation | Exclamation Mark | Warning | H335: May cause respiratory irritation[2]. | Fine powders can be easily aerosolized. Inhalation can lead to irritation of the respiratory tract due to the compound's acidic and halogenated characteristics. |

Trustworthiness Note: This table is based on data from structurally similar compounds. Always consult the vendor-specific Safety Data Sheet (SDS) for the exact material you are using as the definitive source of hazard information.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach is non-negotiable. Engineering controls provide the first and most effective line of defense, supplemented by appropriate PPE.

  • Primary Engineering Control: Chemical Fume Hood All handling of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood[3]. This prevents the inhalation of any aerosolized powder and contains potential spills.

  • Essential Personal Protective Equipment (PPE)

    • Hand Protection: Wear nitrile or neoprene gloves. If a spill occurs on a glove, remove it immediately, wash your hands thoroughly, and don a new glove[4].

    • Eye Protection: Chemical splash goggles are mandatory. If handling larger quantities where splashing is a risk, a face shield worn over goggles is recommended[3].

    • Body Protection: A fully buttoned, long-sleeved lab coat must be worn to protect against skin contact.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the most critical step in the disposal workflow. Halogenated organic compounds are subject to specific disposal regulations, primarily under the EPA's Land Disposal Restrictions[5][6]. Co-mingling this waste with non-halogenated streams leads to costly and improper disposal for the entire volume.

Experimental Protocol: Waste Collection

  • Identify and Designate: Clearly designate a specific waste stream for "Halogenated Organic Waste."[7] This applies to the pure compound, any solutions containing it, and any materials (e.g., weighing paper, contaminated gloves) grossly contaminated with it.

  • Select a Compatible Container:

    • Use a sturdy, leak-proof container, preferably glass or polyethylene, that can be securely sealed[3][8].

    • Ensure the container material is compatible. Bromine-containing compounds can attack certain types of plastics and rubbers over time[3].

    • The container must be kept closed at all times, except when actively adding waste[7][9].

  • Label Correctly and Completely: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid".

    • The words "Hazardous Waste".

    • A clear indication of the hazards (e.g., "Irritant").

    • The date accumulation begins.

  • Segregate from Incompatibles: Store the waste container in a secondary containment bin in a cool, dry, well-ventilated area away from the materials listed in Table 2.

Table 2: Key Chemical Incompatibilities

Class of Incompatible Material Examples Rationale for Segregation
Strong Oxidizing Agents Nitric acid, Perchlorates Can cause vigorous, potentially explosive reactions.
Strong Reducing Agents Sodium borohydride, Lithium aluminum hydride May react exothermically and unpredictably.
Strong Bases / Alkalis Sodium hydroxide, Potassium carbonate Acid-base neutralization reaction can generate heat.

| Powdered / Reactive Metals | Aluminum, Iron, Alkali metals | Risk of reaction, especially in the presence of moisture or heat[3][7]. |

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk.

Experimental Protocol: Small Spill Cleanup

  • Ensure Safety: Alert others in the area. Ensure you are wearing the full PPE detailed in Section 2.

  • Containment: Prevent the spread of the powder. Do not use water, as it may increase the contaminated area.

  • Absorption: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a spill pad[3][4].

  • Collection: Carefully sweep or scoop the absorbed material and spill residue into a suitable, sealable container[10]. Avoid creating dust during this process.

  • Final Disposal: Label the container as "Hazardous Waste" containing "Spill Debris with 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid" and manage it alongside your other halogenated waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and dispose of the cleaning materials as hazardous waste.

The Final Disposal Pathway: From Lab to Destruction

The ultimate fate of this hazardous waste is critical. Due to its halogenated nature, 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid is not suitable for landfill and must be destroyed in a manner that prevents the formation of environmentally persistent toxins like dioxins or furans.

The mandated and accepted disposal method is high-temperature incineration at a licensed and permitted hazardous waste treatment facility[11][12]. This process ensures the complete breakdown of the molecule into simpler, less harmful components. Your institution's Environmental Health & Safety (EHS) department manages the relationship with licensed waste disposal contractors.

The following workflow diagram illustrates the decision-making and operational process from the moment waste is generated to its final, compliant disposal.

DisposalWorkflow cluster_lab In-Lab Procedures cluster_disposal External Disposal Procedures A Waste Generated (Unused solid, solutions, contaminated materials) B Step 1: Identify as Halogenated Organic Waste A->B C Step 2: Select & Affix 'Hazardous Waste' Label to Compatible Container B->C D Step 3: Add Waste to Container & Keep Securely Closed C->D E Step 4: Store Segregated from Incompatibles D->E F Is Container >75% Full or No Longer in Use? E->F F->E No G Step 5: Arrange Pickup Request with EHS Department F->G Yes H Step 6: Licensed Contractor Collects Waste G->H I Step 7: Compliant Transport to Permitted Facility H->I J Final Disposition: High-Temperature Incineration I->J

Caption: Disposal workflow for 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid.

This structured process ensures that from the moment of generation, the waste is handled in a safe, compliant, and logical manner, culminating in its responsible destruction. By adhering to these protocols, you uphold the principles of scientific integrity and environmental stewardship.

References

  • 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630. PubChem, National Center for Biotechnology Information. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Chamberland SOP Working with Bromine. University of Washington. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Bromine Standard Operating Procedure. Washington State University. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville. [Link]

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